Sodium Erythorbate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5-;/m1./s1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPASLZSBLFJQEF-RKJRWTFHSA-M | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89-65-6 (Parent) | |
| Record name | Sodium erythorbate | |
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DSSTOX Substance ID |
DTXSID5020570 | |
| Record name | Sodium erythorbate | |
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Molecular Weight |
198.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Almost odorless fluffy, white to off-white crystalline powder. Used as an antioxidant and preservative., Dry Powder; Liquid; NKRA, White crystalline solid, White solid; [HSDB] White to off-white odorless solid; [CAMEO] White to off-white odorless crystalline powder; [MSDSonline] | |
| Record name | SODIUM ERYTHORBATE | |
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| Record name | D-erythro-Hex-2-enonic acid, .gamma.-lactone, sodium salt (1:1) | |
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| Record name | SODIUM ERYTHORBATE | |
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| Record name | Sodium erythorbate | |
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Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Freely soluble in water, very slightly soluble in ethanol, Soluble in water, 16 g soluble in 100 mL water | |
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| Record name | SODIUM ERYTHORBATE | |
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| Record name | SODIUM ERYTHORBATE | |
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Density |
1.2 (NTP, 1992) - Denser than water; will sink | |
| Record name | SODIUM ERYTHORBATE | |
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Impurities |
... The minimum purity of erythorbic acid is 99%. Due to its method of synthesis (starting materials, sucrose and 2-keto-D-gluconate), erythorbic acid is not expected to contain significant impurities. /Erythorbic acid/ | |
| Record name | SODIUM ERYTHORBATE | |
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Color/Form |
White, free-flowing crystals | |
CAS No. |
6381-77-7, 7378-23-6 | |
| Record name | SODIUM ERYTHORBATE | |
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| Record name | Sodium erythorbate | |
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| Record name | D-erythro-Hex-2-enonic acid, .gamma.-lactone, sodium salt (1:1) | |
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| Record name | Sodium erythorbate | |
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| Record name | 2,3-didehydro-3-O-sodio-D-erythro-hexono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Isoascorbic acid, sodium salt | |
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| Record name | SODIUM ERYTHORBATE | |
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Melting Point |
309 to 327 °F (decomposes) (NTP, 1992) | |
| Record name | SODIUM ERYTHORBATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Erythorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium erythorbate, a stereoisomer of sodium ascorbate, is a widely utilized antioxidant and preservative in the food and pharmaceutical industries.[1] Its primary function is to inhibit oxidation, thereby preserving color and flavor in a variety of products, most notably in cured meats.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies pertaining to this compound, intended to serve as a valuable resource for professionals in research and development.
Chemical Structure and Identification
This compound is the sodium salt of erythorbic acid. Structurally, it is a γ-lactone ring with an enediol group, which is responsible for its reducing and antioxidant properties. The chemical structure of this compound is depicted below.
Chemical Formula: C₆H₇NaO₆[2]
Molecular Weight: 198.11 g/mol [2]
CAS Number: 6381-77-7[2]
Synonyms: Sodium isoascorbate, D-Isoascorbic acid sodium salt, E316[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Appearance | White to off-white crystalline powder or granules. | [3] |
| Melting Point | 168-170 °C (decomposes) | [2] |
| Solubility in Water | 16 g/100 mL | [2] |
| Solubility in Ethanol | Very slightly soluble | [4] |
| pH (10% aqueous solution) | 5.5 - 8.0 | [3] |
| Specific Rotation [α]D²⁵ | +95.5° to +98.0° (10% w/v aqueous solution) | [4] |
In its dry, crystalline state, this compound is stable. However, in aqueous solutions, it readily reacts with atmospheric oxygen and other oxidizing agents, which underscores its utility as an antioxidant.[1]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. Key absorptions include:
-
O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl groups.
-
C=O stretching: A strong absorption peak around 1700-1750 cm⁻¹ corresponding to the lactone carbonyl group.
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C=C stretching: A peak in the region of 1650-1600 cm⁻¹ from the carbon-carbon double bond in the enediol system.
-
C-O stretching: Multiple bands in the fingerprint region (1300-1000 cm⁻¹) associated with the various C-O bonds in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the lactone ring and the dihydroxyethyl side chain. The chemical shifts and coupling patterns are consistent with the assigned structure.
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the sp² carbons of the enediol are particularly characteristic.
Experimental Protocols
This section details the methodologies for the analysis and characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method provides a robust means for the quantitative analysis of this compound.
-
Column: Primesep B reverse-phase column (4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of Acetonitrile and water with an ammonium acetate buffer.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.[5]
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by accurately weighing and dissolving the sample in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Titrimetric Assay for Purity
This classic redox titration method is suitable for determining the purity of this compound.
-
Titrant: 0.1 N Iodine solution.
-
Indicator: Starch solution.
-
Procedure:
-
Accurately weigh about 400 mg of this compound.
-
Dissolve the sample in 100 mL of distilled water.
-
Add 25 mL of 2N sulfuric acid.
-
Titrate immediately with 0.1 N iodine solution.
-
As the endpoint is approached (the solution becomes pale yellow), add a few drops of starch indicator.
-
Continue the titration until the first appearance of a permanent blue-violet color.
-
Each mL of 0.1 N iodine is equivalent to 9.905 mg of C₆H₇NaO₆.
-
Purity Determination by Titration with 2,6-Dichlorophenolindophenol
This method is a colorimetric titration specific for reducing agents like this compound.
-
Titrant: Standardized 2,6-dichlorophenolindophenol solution.
-
Procedure:
-
Prepare a standard solution of the sample in a metaphosphoric acid-acetic acid solution to ensure stability.
-
Titrate the sample solution with the standardized 2,6-dichlorophenolindophenol solution.
-
The endpoint is indicated by the appearance of a persistent pink color for at least 5 seconds.
-
The concentration of this compound is calculated based on the volume of titrant used.
-
Synthesis and Mechanism of Action
Synthesis Workflow
This compound is commercially produced from D-glucose through a combination of fermentation and chemical synthesis. The general workflow is outlined below.
Caption: General synthesis workflow of this compound from D-glucose.
Antioxidant Mechanism in Meat Curing
In meat curing, this compound acts as a cure accelerator by promoting the reduction of nitrite to nitric oxide. Nitric oxide is the key species that reacts with myoglobin in the meat to form the stable pink nitrosomyoglobin, which is characteristic of cured meats. This process also inhibits the formation of carcinogenic nitrosamines.
Caption: Antioxidant and cure accelerating mechanism of this compound in meat products.
Conclusion
This compound is a well-characterized compound with established chemical properties and analytical methods. Its efficacy as an antioxidant is rooted in its chemical structure, particularly the enediol group. The provided experimental protocols and diagrams offer a foundational understanding for researchers and professionals working with this important food and pharmaceutical additive. Further research may focus on its applications in novel delivery systems and its potential synergistic effects with other antioxidants.
References
An In-Depth Technical Guide to the Antioxidant Capacity of Sodium Erythorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium erythorbate (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C).[1] It is a widely utilized food additive recognized for its potent antioxidant properties.[1][2] While structurally similar to sodium ascorbate, it possesses distinct characteristics and applications, primarily centered on its efficacy as a preservative and color stabilizer in the food and beverage industry.[2][3] This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, methods for its quantitative analysis, and detailed experimental protocols for its evaluation, tailored for a scientific audience.
Core Antioxidant Mechanisms
The antioxidant functionality of this compound is rooted in its chemical structure, which enables it to act as a potent reducing agent. Its primary mechanisms of action are direct chemical scavenging of oxygen and free radicals, rather than modulation of cellular signaling pathways.
Oxygen Scavenging
In aqueous solutions, this compound readily reacts with atmospheric oxygen and other oxidizing agents.[4] This oxygen scavenging capability is fundamental to its role as a preservative, as it inhibits the oxidative processes that lead to food spoilage, discoloration, and the development of off-flavors.[2][3] By sacrificing itself to be oxidized, this compound protects the integrity of food matrices.
Free Radical Scavenging
This compound is an effective free radical scavenger.[1] It can donate a hydrogen atom or an electron to neutralize highly reactive free radicals, thereby terminating the chain reactions that propagate oxidative damage. This is particularly crucial in preventing lipid peroxidation in fatty foods.
Synergistic Activity in Meat Curing
In processed meats, this compound acts as a curing accelerator.[2] It enhances the reduction of nitrite to nitric oxide, which then reacts with myoglobin to form the stable pink nitrosomyoglobin, responsible for the characteristic color of cured meats.[3] This rapid conversion also inhibits the formation of carcinogenic nitrosamines.[4]
References
Sodium Erythorbate: A Technical Guide to its Application as a Reducing Agent in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium erythorbate (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid. While it possesses only 1/20th of the vitamin C activity of its isomer, its chemical properties as a potent reducing agent and antioxidant have led to its widespread use across various industries, from food preservation to chemical synthesis.[1] This technical guide provides an in-depth exploration of this compound's role as a reducing agent, focusing on its mechanism of action, relevant quantitative data, and experimental applications pertinent to research and development.
Core Chemical Properties and Mechanism of Action
In its dry, crystalline state, this compound is stable and non-reactive.[2][3] However, in an aqueous solution, it readily reacts with atmospheric oxygen and other oxidizing agents, establishing its function as a valuable antioxidant.[2][4] The reducing power of this compound stems from its enediol structure, which facilitates the donation of electrons to oxidizing species. This process oxidizes the erythorbate molecule to dehydroerythorbic acid.
The primary mechanism of its antioxidant activity involves scavenging oxygen and reducing quinones back to polyphenol compounds.[5] This ability to readily donate electrons makes it an effective agent for inhibiting oxidative reactions that can lead to the degradation of various materials, including active pharmaceutical ingredients (APIs).
Quantitative Data on Reducing Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NaO₆ | [6] |
| Molar Mass | 198.11 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility in Water | 16 g/100 mL | [4] |
| pH of 10% Aqueous Solution | 7.2 - 7.9 | [4] |
| Melting Point | 168 to 170 °C (decomposes) | [4] |
Key Applications in Chemical Reactions
This compound's utility as a reducing agent extends beyond its well-documented role in the food industry. In more technical and research-oriented settings, it finds application in several key areas:
Meat Curing Chemistry
In the context of processed meats, this compound acts as a "cure accelerator."[8] Its primary function is to increase the rate at which nitrite (NO₂⁻) is reduced to nitric oxide (NO).[4][9] Nitric oxide then reacts with myoglobin in the meat to form nitrosomyoglobin, which upon heating, is converted to the stable pink pigment, nitrosohemochrome. This acceleration of the curing process can reduce processing times significantly.[8] Furthermore, by promoting the reduction of nitrite, this compound helps to minimize the formation of carcinogenic nitrosamines.[4][9]
Below is a simplified representation of the chemical pathway in meat curing where this compound acts as a reducing agent.
References
- 1. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications and Uses of this compound-FOODCHEM [foodchemadditives.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Oxidative stress-mediated antitumor activity of erythorbic acid in high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0409136A2 - Erythorbate as part of a redox initiator system for the polymerization of water-swellable polymers - Google Patents [patents.google.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. Oxidative stress and electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sodium Erythorbate and Erythorbic Acid: A Comparative Analysis for Researchers and Drug Development Professionals
Introduction
In the realm of antioxidants, sodium erythorbate and erythorbic acid are two closely related compounds that have garnered significant attention for their efficacy in preventing oxidative degradation. While often used interchangeably in various industrial applications, particularly in the food sector, a nuanced understanding of their distinct chemical properties, stability, and functional differences is crucial for researchers, scientists, and professionals in drug development. This in-depth technical guide provides a comprehensive comparison of this compound and erythorbic acid, detailing their chemical structures, mechanisms of action, and relevant experimental protocols, supplemented with quantitative data and visual diagrams to facilitate a deeper understanding.
Core Chemical and Physical Distinctions
Erythorbic acid (D-araboascorbic acid) is a stereoisomer of ascorbic acid (Vitamin C).[1] this compound is the sodium salt of erythorbic acid.[2] This fundamental relationship as an acid and its corresponding salt dictates many of their differential properties, primarily pH and solubility.
Chemical Structure and Properties
Both molecules share the same active enediol group, which is responsible for their reducing and antioxidant properties. The key structural difference lies in the substitution of a proton with a sodium ion in this compound.
Table 1: Comparison of Chemical and Physical Properties
| Property | Erythorbic Acid | This compound |
| Molecular Formula | C₆H₈O₆ | C₆H₇NaO₆ |
| Molecular Weight | 176.12 g/mol | 198.11 g/mol |
| Appearance | White to slightly yellow crystalline solid[3] | White crystalline powder or granules[4] |
| Melting Point | 166-172 °C (decomposes) | >200 °C (decomposes)[5] |
| Solubility in Water | 40 g/100 mL (25 °C)[3] | 15-17 g/100 mL (25 °C)[5][6] |
| pKa | pKa1 = 4.04, pKa2 = 11.34 | Not applicable (salt) |
| pH of Aqueous Solution | Acidic | Neutral to slightly alkaline (pH 5.5-8.0 in a 2% solution)[5][6] |
The difference in pH is a critical factor in their application. Erythorbic acid's acidity may be desirable in certain formulations, while the near-neutral pH of this compound makes it more suitable for applications where pH control is essential to avoid unwanted acid-catalyzed reactions.[7]
Synthesis and Manufacturing
The industrial production of both erythorbic acid and this compound typically begins with the fermentation of glucose by microorganisms such as Pseudomonas fluorescens.[8] This process yields 2-keto-D-gluconic acid, a key intermediate.[2][8]
References
- 1. Erythorbic acid - Wikipedia [en.wikipedia.org]
- 2. Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. itjfs.com [itjfs.com]
- 7. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How is erythorbic acid made | PDF [slideshare.net]
Solubility and stability of sodium erythorbate in aqueous solutions
An In-depth Technical Guide to the Solubility and Stability of Sodium Erythorbate in Aqueous Solutions
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the physicochemical properties of this compound, focusing on its solubility and stability in aqueous environments. The information herein is intended to support research, development, and formulation activities.
Introduction to this compound
This compound (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C).[1] While structurally similar to sodium ascorbate, it possesses distinct properties and applications. In its dry, crystalline form, this compound is a white to yellow-white, odorless powder or granule that is stable and nonreactive.[2][3][4] However, when dissolved in water, it readily engages with atmospheric oxygen and other oxidizing agents, making it a valuable antioxidant and preservative in the food, beverage, and pharmaceutical industries.[3][4][5] Its primary function is to act as an oxygen scavenger, thereby preventing oxidative degradation that can lead to discoloration and flavor deterioration.[6][7]
Solubility in Aqueous Solutions
This compound is characterized as being freely soluble in water.[8][9][10] Its solubility is a critical parameter for its application in various aqueous formulations. While extensive temperature-dependent solubility data is not widely published, several sources provide solubility values at or near ambient temperatures.
Quantitative Solubility Data
The table below summarizes the reported aqueous solubility of this compound.
| Solubility ( g/100 mL) | Temperature (°C) | Temperature (°F) | Reference(s) |
| 15 | 25 | 77 | [2][3] |
| 16 | Not Specified ("Normal") | - | [4][5] |
| 17 | Not Specified | - | [2][3] |
| ≥ 10 | 17.8 | 64 | [9] |
Effect of pH
The pH of a this compound solution can vary depending on its concentration and the grade of the material. As the sodium salt of a weak acid, its solubility in water is generally high and not significantly impacted by pH until the solution becomes strongly acidic, which would favor the formation of the less soluble erythorbic acid.
-
A 2% aqueous solution typically exhibits a pH in the range of 5.5 to 8.0.[2][3]
-
A 10% aqueous solution is reported to have a pH between 5.0 and 6.0 for standard grades, while some commercial grades may have a pH between 7.2 and 7.9.[2][5][9]
Stability in Aqueous Solutions
The stability of this compound is paramount to its efficacy as an antioxidant. While stable in its solid state, it deteriorates in aqueous solutions under specific conditions.[2][3] The primary degradation pathway is oxidation, which is accelerated by several factors.[11]
Factors Influencing Aqueous Stability
The degradation of this compound in solution is a critical consideration for formulation development and shelf-life determination. The key factors are summarized below.
| Factor | Effect on Stability | Description | Reference(s) |
| Oxygen (Air) | Decreases Stability | This compound readily reacts with atmospheric oxygen, which is the basis of its antioxidant function. This oxidative degradation is the primary pathway for its deterioration in solution. | [2][3][5][7] |
| Trace Metals | Decreases Stability | Transition metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), act as catalysts that significantly accelerate the rate of oxidation. | [2][12] |
| Heat | Decreases Stability | Elevated temperatures increase the kinetic rate of the oxidation reaction, leading to faster degradation of the compound. | [2][3] |
| Light | Decreases Stability | Exposure to light, particularly UV radiation, provides the energy to promote oxidative degradation. Solutions should be protected from light to maintain stability. | [2][3] |
| pH | pH-Dependent | Stability is generally greater under acidic conditions compared to neutral or alkaline conditions. However, the specific pH-rate profile can be complex. | [11][13] |
The oxidative degradation of erythorbate leads to the formation of dehydroerythorbic acid.[9][11] Kinetic studies have shown that the oxygen scavenging efficiency can be enhanced by blending this compound with agents like ferrous sulfate, which participates in the redox cycle.[14]
Experimental Protocols
Accurate determination of solubility and stability is essential for quality control and formulation science. The following sections detail standard methodologies for these assessments.
Protocol for Equilibrium Solubility Determination
This protocol outlines a standard method for determining the solubility of this compound in water at a specific temperature.
-
Preparation : Add an excess amount of this compound powder to a known volume of purified water in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker bath).
-
Equilibration : Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is necessary to confirm saturation.
-
Sample Collection : Cease agitation and allow the undissolved solid to settle. Carefully extract a clear aliquot of the supernatant. To prevent crystallization or precipitation, the sampling apparatus (e.g., syringe) should be pre-warmed to the equilibration temperature.
-
Sample Filtration : Immediately filter the aliquot through a fine-pored (e.g., 0.45 µm) filter, also pre-warmed to the experimental temperature, to remove any suspended microparticles.
-
Quantification : Accurately dilute the clear filtrate with a suitable solvent (e.g., purified water). Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or Iodometric Titration (see protocols below).
-
Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in grams per 100 mL or other standard units.
Protocol for Stability Assessment via HPLC-UV
This protocol provides a framework for a stability study of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solution Preparation : Prepare a stock solution of this compound of known concentration in purified water. If required, buffer the solution to a specific pH.
-
Stress Conditions : Aliquot the solution into separate, sealed vials for each test condition. Expose the vials to various stress factors:
-
Thermal : Store at elevated temperatures (e.g., 40°C, 60°C).
-
Photolytic : Expose to a controlled light source (e.g., UV or fluorescent light) as per ICH guidelines. Include dark controls.
-
Oxidative : Sparge with oxygen or add a chemical oxidizing agent.
-
Catalytic : Add known concentrations of metal ions (e.g., FeCl₃, CuSO₄).
-
-
Time-Point Sampling : At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.
-
HPLC Analysis : Analyze each sample immediately using a validated HPLC method. An example method is as follows:
-
Data Analysis : Quantify the peak area of this compound at each time point against a standard calibration curve. Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Protocol for Assay by Iodometric Titration
This method is a classic, reliable technique for quantifying this compound based on its reducing properties. This protocol is adapted from the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[8]
-
Sample Preparation : Accurately weigh approximately 0.400 g of the this compound sample (previously dried in a vacuum over sulfuric acid for 24 hours).[8]
-
Dissolution : Dissolve the sample in a mixture of 100 mL of carbon dioxide-free purified water and 25 mL of dilute sulfuric acid test solution (TS).[8]
-
Titration : Immediately titrate the solution with a standardized 0.1 N iodine solution.[8]
-
Endpoint Detection : As the endpoint is approached (the solution becomes a pale yellow), add a few drops of a starch indicator solution (starch TS). The solution will turn a deep blue/black color.[8]
-
Completion : Continue the titration with the 0.1 N iodine solution until the blue color persists for at least 30 seconds. This is the endpoint.
-
Calculation : Calculate the purity of the sample using the following equivalency: Each mL of 0.1 N iodine is equivalent to 10.807 mg of C₆H₇NaO₆·H₂O.[8]
Mandatory Visualizations
The following diagrams illustrate key processes related to the stability and analysis of this compound.
Caption: Degradation pathway of aqueous this compound.
Caption: Experimental workflow for solubility determination.
Caption: Experimental workflow for stability assessment.
References
- 1. mtroyal.com.tr [mtroyal.com.tr]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound CAS#: 6381-77-7 [m.chemicalbook.com]
- 4. camachem.com [camachem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ERYTHORBIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. ERYTHORBIC ACID (ISOASCORBIC ACID) - Ataman Kimya [atamanchemicals.com]
- 8. fao.org [fao.org]
- 9. This compound | C6H7NaO6 | CID 23683938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method for Analysis of Sodium Erythorbate on Primesep B Column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols: Sodium Erythorbate as a Cure Accelerator in Processed Meats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium erythorbate (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of sodium ascorbate (a salt of Vitamin C).[1][2] It is widely used in the processed meat industry as a cure accelerator, antioxidant, and preservative.[1][3] Its primary function is to accelerate and control the nitrite curing reaction, ensuring rapid and uniform development of the characteristic pink-to-red color of cured meats such as sausages, hams, and bacon.[4][5] Additionally, it improves flavor stability by preventing lipid oxidation and significantly reduces the formation of potentially carcinogenic nitrosamines.[4][6]
Mechanism of Action: Cure Acceleration
The fundamental role of this compound in meat curing is to accelerate the reduction of nitrite (NO₂⁻) to nitric oxide (NO).[6][7] This is the rate-limiting step in the development of cured color. Once formed, nitric oxide reacts with the meat pigment myoglobin to form nitrosomyoglobin, which upon heating is converted to the stable, pink pigment nitrosohemochrome.[8]
This compound acts as a reducing agent (antioxidant), readily donating electrons to speed up the conversion of nitrite to nitric oxide.[7] This ensures that more nitric oxide is available in a shorter time, leading to faster and more consistent color development, which can reduce processing times by up to one-third.[4][7] Without an accelerator, the curing process would be significantly slower, potentially taking up to 8 hours for the color to fully "bloom".[7]
References
- 1. foodadditives.net [foodadditives.net]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. News - What is this compound? What would the effect of it on meat? [huayancollagen.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. CuliNEX | Clean Label Ingredients in Processed Meats [culinex.biz]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What are this compound and Ascorbic Acid used for? | High Caliber Products [highcaliberproducts.com]
- 8. finetechitg.com [finetechitg.com]
Application of Sodium Erythorbate in Preventing Enzymatic Browning in Fruits
Introduction
Enzymatic browning is a significant challenge in the fruit processing industry, leading to undesirable discoloration, flavor changes, and loss of nutritional value in fresh-cut fruits. This process is primarily catalyzed by the enzyme polyphenol oxidase (PPO), which, in the presence of oxygen, oxidizes phenolic compounds naturally present in fruits into o-quinones. These quinones then polymerize to form brown, black, or red pigments. Sodium erythorbate, the sodium salt of erythorbic acid and a stereoisomer of sodium ascorbate, is a widely used antioxidant and food preservative that effectively inhibits enzymatic browning.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in preventing enzymatic browning in fruits, targeted towards researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a potent reducing agent and oxygen scavenger to inhibit enzymatic browning.[1] Its primary mechanisms of action are:
-
Reduction of o-quinones: this compound rapidly reduces the o-quinones, the initial products of PPO-catalyzed oxidation, back to their original colorless di-phenolic forms. This action prevents the subsequent polymerization reactions that lead to pigment formation.
-
Oxygen Scavenging: this compound reacts with oxygen, thereby reducing the availability of this essential co-substrate for the PPO enzyme.[1]
It is important to note that this compound does not directly inhibit the PPO enzyme itself; rather, it intercepts the browning reaction by acting on the intermediates and co-substrates.
Data Presentation: Efficacy of this compound
The following table summarizes quantitative data from various studies on the application of this compound to prevent enzymatic browning in different fruits.
| Fruit (Variety) | This compound Concentration (%) | Additional Agents | Treatment Time | Key Findings | Reference |
| Apple (Royal Gala) | 5.0 | 1.0% Calcium Chloride | - | Preserved flavor, odor, color, succulence, and firmness for up to 9 days. Inhibited PPO and POD activity. | [2][3] |
| Apple (Red Delicious, Winesap) | 0.8 - 1.6 | None | 90 seconds | Erythorbic acid (the acid form) showed similar effectiveness to ascorbic acid in apple juice. | |
| Pear | 4.0 | 0.2% Calcium Chloride | 1 minute | Effective in controlling browning. | |
| Potato (Burbank, Norkotah) | 3.0 | None | - | Most effective anti-browning agent at pH 2-7 compared to citric acid, malic acid, and others. | [4] |
Experimental Protocols
General Protocol for Evaluating this compound Efficacy
This protocol outlines a general workflow for assessing the effectiveness of this compound in preventing enzymatic browning in fresh-cut fruits.
References
Application Note: Quantification of Sodium Erythorbate in Food Samples by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides detailed methodologies for the quantification of sodium erythorbate, a common antioxidant and preservative, in various food matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for its specificity, sensitivity, and reliability. This document outlines several validated HPLC methods applicable to diverse food samples, including meat products, beverages, and baked goods. Detailed experimental protocols, sample preparation procedures, and a summary of quantitative performance data are presented to assist researchers, scientists, and quality control professionals in the accurate determination of this compound content in food.
Introduction
This compound (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C).[1] Due to its antioxidant properties, it is widely used in the food industry to prevent oxidation, thereby preserving color and flavor in products such as cured meats, beverages, and baked goods.[1][2][3] Accurate quantification of this compound is crucial for regulatory compliance and to ensure product quality. HPLC is a powerful analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of erythorbic acid from other food components.[3][4] This application note details various HPLC methods for the analysis of this compound in food.
Experimental Protocols
Several HPLC methods have been developed and validated for the quantification of this compound in food. The selection of the method often depends on the food matrix and the available instrumentation. Below are detailed protocols for three common approaches.
Method 1: Reversed-Phase HPLC with Ion-Pairing
This method is particularly suitable for the analysis of this compound in processed meat products.[4] The use of an ion-pairing agent in the mobile phase enhances the retention of the polar erythorbate anion on a non-polar stationary phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A filtered and degassed solution of acetonitrile and an aqueous buffer (e.g., potassium phosphate) containing an ion-pairing agent (e.g., tetrabutylammonium hydroxide). The pH should be adjusted to a suitable value (e.g., pH 5.95) to ensure the erythorbic acid is in its ionic form. A typical mobile phase composition is a 75:25 (v/v) mixture of 0.05 M KH₂PO₄ (pH 5.95) and acetonitrile.[5]
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25 °C
Sample Preparation (Meat Products):
-
Homogenize a known weight (e.g., 5 g) of the meat sample with a suitable extraction solution (e.g., 50 mL of 3% metaphosphoric acid). Metaphosphoric acid helps to precipitate proteins and stabilize the erythorbate.
-
Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that is well-suited for the retention and separation of highly polar compounds like erythorbic acid.
Chromatographic Conditions:
-
Column: ZIC-HILIC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate). For example, a gradient starting with a high percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation (General Foods): [6]
-
To a known amount of the food sample, add a chelate fiber and an extraction solution of acetic acid containing ethylenediaminetetraacetic acid disodium salt (EDTA).[6]
-
After extraction, purify the sample using a solid-phase extraction (SPE) cartridge (e.g., Oasis MCX).[6]
-
Dilute the purified extract with methanol.[6]
-
Filter the final solution through a 0.45 µm filter prior to HPLC analysis.[6]
Method 3: Mixed-Mode Chromatography
Mixed-mode chromatography columns, which have both reversed-phase and ion-exchange properties, can also be employed for the analysis of this compound.
Chromatographic Conditions:
-
Column: Primesep B column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2]
-
Mobile Phase: A gradient of acetonitrile and water with an ionic modifier like ammonium acetate (AmAc) or a buffer such as 30 mM ammonium formate at pH 3.0. A typical mobile phase could be 20% acetonitrile with the ammonium formate buffer.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV spectrophotometer at 250 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation (Beverages and Baked Goods):
-
For beverages, degas the sample if carbonated. The sample can often be directly injected after filtration through a 0.45 µm filter. Dilution with the mobile phase may be necessary if the concentration of erythorbate is high.
-
For baked goods, take a representative sample and grind it to a fine powder.
-
Extract a known weight of the powder with a suitable solvent such as a mixture of water and methanol. Sonication can be used to improve extraction efficiency.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated HPLC methods for the determination of erythorbic acid/sodium erythorbate in food samples.
| Parameter | Method 1 (Reversed-Phase) | Method 2 (HILIC) | Method 3 (LC-MS/MS) |
| Food Matrix | Processed Meats, Fruits, Vegetables | Various Foods | Fruit Juices |
| Linearity Range | 5 - 30 µg/mL | Not Specified | Not Specified |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | > 0.99 |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.6 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 1.8 µg/mL |
| Recovery | > 96% | > 88%[6] | 88 - 108% |
| Precision (RSD) | Not Specified | < 5.1%[6] | Intraday: ~4%, Interday: ~7% |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC quantification of this compound in food samples.
Caption: General workflow for HPLC analysis of this compound in food.
Conclusion
The HPLC methods detailed in this application note provide reliable and accurate means for the quantification of this compound in a variety of food matrices. The choice of the specific method, including the column and mobile phase, should be tailored to the sample matrix and the available laboratory equipment. Proper sample preparation is critical to obtaining accurate and reproducible results. The provided protocols and performance data serve as a valuable resource for researchers and analysts in the food industry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HPLC Method for Analysis of Sodium Erythorbate on Primesep B Column | SIELC Technologies [sielc.com]
- 3. mtroyal.com.tr [mtroyal.com.tr]
- 4. Measurement of ascorbic acid and erythorbic acid in processed meat by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. [Quantitative Analysis of L-Ascorbic Acid and Erythorbic Acid in Foods by HPLC, and Confirmation Method by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium erythorbate's role in inhibiting microbial growth in laboratory media
Application Notes: Sodium Erythorbate in Microbial Growth Inhibition
Introduction
This compound (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C).[1][2] Widely recognized in the food industry as a potent antioxidant (E316), it is primarily used to prevent oxidation, preserve color and flavor, and act as a curing accelerator in meat and beverage products.[3][4][5] Beyond its antioxidant properties, this compound plays a significant role as a preservative by inhibiting the growth of various microorganisms, thereby extending the shelf life of food products.[1][3][4] Its application in laboratory media is an emerging area of interest for creating selective growth conditions and studying microbial physiology.
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of this compound is linked to its strong reducing and antioxidant capabilities.
-
Oxygen Scavenging : In aqueous solutions, this compound readily reacts with atmospheric oxygen.[6] This oxygen scavenging activity creates an anaerobic or microaerophilic environment, which is unfavorable for the growth of strict aerobic and many facultative anaerobic microorganisms. By reducing the oxygen concentration within the growth medium, it can effectively inhibit bacterial propagation.[7]
-
Synergy with Nitrites : this compound exhibits a powerful synergistic antimicrobial effect when used in conjunction with sodium nitrite, a common curing agent. It accelerates the reduction of nitrite (NO₂⁻) to nitric oxide (NO), a compound with significant antimicrobial properties.[5][8] This enhanced production of nitric oxide is particularly effective at inhibiting the outgrowth of spore-forming bacteria, such as Clostridium and Bacillus species.[9][10][11] This synergy allows for lower concentrations of nitrites to be used while achieving effective microbial control.[1]
Applications in Laboratory Media
-
Selective Isolation of Anaerobes : this compound can be incorporated into laboratory media as a reducing agent to lower the redox potential, creating conditions suitable for the cultivation of anaerobic and microaerophilic bacteria while inhibiting the growth of aerobic contaminants.
-
Food Microbiology Research : It serves as a valuable tool in studies mimicking food preservation systems to understand the microbial response to common food additives.
-
Studying Oxidative Stress : Researchers can use this compound to create environments with controlled, low levels of oxidative stress to investigate bacterial defense mechanisms.
Quantitative Data on Microbial Inhibition
The following tables summarize the effectiveness of this compound, primarily in combination with sodium nitrite, against various bacterial species.
Table 1: Inhibition of Clostridium perfringens with Varying Sodium Nitrite and Constant this compound
Conditions: All treatments included a constant concentration of 547 mg/kg this compound and underwent an extended cooling profile (10-h stage A, 15-h stage B).
| Sodium Nitrite (mg/kg) | This compound (mg/kg) | Change in C. perfringens Population (log CFU/g) |
| 0 | 547 | +6.75 |
| 50 | 547 | +3.59 |
| 75 | 547 | +2.43 |
| 100 | 547 | -0.38 |
| 150 | 547 | -0.48 |
| 200 | 547 | -0.50 |
Data sourced from a study on cured ham, demonstrating a dose-dependent inhibitory effect of nitrite in the presence of erythorbate.[12]
Table 2: Inhibition of Clostridium perfringens with Various Combinations of Sodium Nitrite and Erythorbate
Conditions: All treatments underwent an extended cooling profile (10-h stage A, 15-h stage B).
| Sodium Nitrite (mg/kg) | This compound (mg/kg) | Change in C. perfringens Population (log CFU/g) |
| 100 | 0 | +4.99 |
| 100 | 250 | +2.87 |
| 100 | 375 | +2.50 |
| 100 | 547 | +1.47 |
| 150 | 250 | +0.89 |
| 200 | 250 | -0.60 |
Data sourced from the same study, highlighting the synergistic effect; increasing erythorbate concentration enhances the inhibitory effect of a constant nitrite level.[12]
Table 3: Inhibition of Other Clinically Relevant Bacteria
| Target Microorganism | Medium | Sodium Nitrite (ppm) | This compound (ppm) | Outcome |
| Bacillus cereus | Cooked Sausage | 200 | 500 | Total growth prevention[9] |
| Clostridium sporogenes | Liver Sausage | 156 | 550 | Growth inhibited[10] |
| Aerobic Mesophiles | Liver Sausage | 156 | 550 | Growth inhibited[10] |
Table 4: Antibacterial Activity of this compound (SE) Against Listeria and E. coli
| Target Microorganism | Treatment | Concentration | Log Reduction (CFU/mL) |
| Listeria innocua | SE + UVA Light | 2 mM | 0.0 |
| E. coli O157:H7 | SE + UVA Light | 10 mM | 0.1 |
Data from this study suggests that this compound alone has weak direct antibacterial activity against these strains under the tested conditions.
Experimental Protocols
Protocol 1: Preparation of Laboratory Media Supplemented with this compound
This protocol describes the preparation of a standard bacteriological medium, Tryptic Soy Broth (TSB), supplemented with this compound.
Materials:
-
Tryptic Soy Broth (TSB) powder
-
This compound (reagent grade)
-
Deionized or distilled water
-
Autoclave-safe bottles or flasks
-
Sterile filters (0.22 µm pore size) if filter-sterilizing
-
Analytical balance and weighing paper
Procedure:
-
Prepare the Base Medium : Prepare TSB according to the manufacturer's instructions (e.g., 30 g per 1 L of water).
-
Dissolve and pH Adjust : Dissolve the TSB powder completely in the required volume of water. If necessary, adjust the pH to the desired level (typically 7.0-7.4 for general-purpose media) before autoclaving. The pH of a this compound solution is typically between 5 and 8.[6][13]
-
Add this compound :
-
Option A (Autoclaving) : If this compound is heat-stable for the intended application, weigh the desired amount and add it directly to the TSB solution before autoclaving. For a 550 ppm (0.55 g/L) solution, add 0.55 g of this compound to 1 L of TSB.
-
Option B (Filter Sterilization) : For applications requiring maximum antioxidant activity (as high heat can degrade it), prepare a concentrated stock solution of this compound in deionized water. Sterilize this stock solution by passing it through a 0.22 µm filter. Autoclave the base TSB medium separately. Once the TSB has cooled to a safe temperature (around 45-50°C), aseptically add the appropriate volume of the sterile this compound stock solution to achieve the final desired concentration.
-
-
Sterilization : Autoclave the medium (with or without erythorbate, per Step 3) at 121°C for 15 minutes.
-
Final Steps : Allow the medium to cool. If preparing agar plates, pour into sterile petri dishes. Store the prepared media at 4°C in the dark, as this compound is sensitive to light and air.[13]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in log-phase growth
-
Sterile TSB supplemented with this compound (at 2x the highest desired test concentration)
-
Sterile TSB (for dilutions)
-
Multichannel pipette
-
Incubator
Procedure:
-
Plate Setup : Add 100 µL of sterile TSB to wells in columns 2 through 12 of a 96-well plate.
-
Serial Dilution : Add 200 µL of the 2x concentrated this compound-TSB solution to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10. This leaves columns 11 (growth control, no erythorbate) and 12 (sterility control) without the compound.
-
Inoculum Preparation : Dilute the log-phase bacterial culture in TSB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation : Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and dilutes the erythorbate concentrations to their final 1x test concentrations. Add 100 µL of sterile TSB to the wells in column 12 to serve as a sterility control.
-
Incubation : Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).
-
Result Interpretation : The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.
Visualizations
References
- 1. News - What is this compound? What would the effect of it on meat? [huayancollagen.com]
- 2. mtroyal.com.tr [mtroyal.com.tr]
- 3. foodadditives.net [foodadditives.net]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. finetechitg.com [finetechitg.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. waltons.com [waltons.com]
- 9. Effect of nitrite and erythorbate on growth of Bacillus cereus in cooked sausage and in laboratory media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Nitrite and Erythorbate on Clostridium perfringens Growth during Extended Cooling of Cured Ham - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SODIUM ERYTHORBIN - Ataman Kimya [atamanchemicals.com]
Application Notes and Protocols: The Use of Sodium Erythorbate in Beverage Preservation to Prevent Oxidation
Introduction
Oxidative degradation is a critical factor affecting the shelf-life and quality of beverages. It leads to the deterioration of color, flavor, and nutritional value, driven by reactions between beverage components and oxygen. Sodium erythorbate (C₆H₇NaO₆), a stereoisomer of sodium ascorbate, is a widely used antioxidant in the food and beverage industry to mitigate these effects.[1][2] Its primary function is to act as an oxygen scavenger, thereby protecting the product from oxidative damage.[3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the effective use of this compound in beverage preservation.
Mechanism of Action
This compound is a potent reducing agent and antioxidant due to its chemical structure.[3] It readily donates electrons, neutralizing free radicals and scavenging dissolved oxygen in beverage systems. This sacrificial oxidation of this compound prevents the oxidation of sensitive components such as vitamins (especially Vitamin C), color pigments (like anthocyanins), and flavor compounds.[1][3]
The antioxidant activity of this compound is significantly greater than that of sodium ascorbate (Vitamin C), though it does not possess the vitamin activity of ascorbic acid.[1] It works synergistically with other antioxidants and can help in preventing the formation of undesirable compounds.[3]
References
Application Notes and Protocols for the Preparation of a Stable Sodium Erythorbate Solution for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium erythorbate (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid. It is a widely utilized antioxidant in various fields, including the food and pharmaceutical industries, due to its ability to scavenge reactive oxygen species and inhibit oxidative processes.[1] In a laboratory setting, a stable and reliable this compound solution is crucial for consistent experimental results in antioxidant assays, cell culture studies, and formulation development.
In its dry, crystalline form, this compound is reasonably stable in air.[2] However, aqueous solutions are susceptible to degradation in the presence of atmospheric oxygen, trace metal ions, heat, and light.[2][3] This degradation can lead to a loss of antioxidant activity, compromising the integrity of experimental outcomes. These application notes provide detailed protocols for preparing a stable this compound solution for laboratory use, including methods for enhancing stability and verifying its concentration and antioxidant capacity.
Chemical and Physical Properties
A foundational understanding of the properties of this compound is essential for its proper handling and use.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NaO₆ | [4] |
| Molecular Weight | 198.11 g/mol | |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility in Water | Freely soluble | [4] |
| Solubility in Ethanol | Very slightly soluble | [4] |
| pH of 2% Solution | 5.5 - 8.0 | |
| pH of 10% Solution | 7.2 - 7.9 |
Factors Affecting Solution Stability
The stability of this compound in an aqueous solution is influenced by several key factors:
-
Oxygen: Atmospheric oxygen is a primary driver of this compound degradation through oxidation.[2][3]
-
Trace Metal Ions: Metal ions, such as iron and copper, can catalyze the oxidative degradation of this compound.
-
Heat: Elevated temperatures accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, can promote degradation.[3]
-
pH: The pH of the solution can influence the rate of oxidation.
Protocols for Preparing a Stable this compound Solution
To ensure the longevity and efficacy of a this compound solution, the following protocols are recommended.
Materials and Equipment
-
This compound (reagent grade)
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt dihydrate (reagent grade)
-
High-purity, deoxygenated water (see Protocol 4.2)
-
Amber glass bottles
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filter (0.22 µm), if for cell culture use
Protocol for Preparing Deoxygenated Water
To minimize oxidative degradation during preparation, it is crucial to use deoxygenated water.
-
Boiling: Boil high-purity water (e.g., distilled or deionized) for a minimum of 30 minutes to reduce the concentration of dissolved oxygen.[5]
-
Nitrogen Purging (Sparging): Alternatively, bubble high-purity nitrogen gas through the water for 20-40 minutes.[6] This is a highly effective method for removing dissolved oxygen.[6]
-
Cooling: After deoxygenation, cool the water to room temperature under a nitrogen atmosphere or in a tightly sealed container to prevent the re-dissolution of oxygen.
Preparation of a 100 mM this compound Stock Solution with EDTA
This protocol yields a stock solution with enhanced stability.
-
Prepare Deoxygenated Water: Follow the procedure in Protocol 4.2.
-
Weigh Reagents:
-
Accurately weigh 1.981 g of this compound.
-
Accurately weigh 0.037 g of EDTA disodium salt dihydrate. This corresponds to a chelant-to-sodium erythorbate weight ratio of approximately 0.0187:1.
-
-
Dissolution:
-
Add approximately 80 mL of deoxygenated water to a 100 mL volumetric flask.
-
Add the weighed EDTA and stir gently with a magnetic stirrer until fully dissolved. EDTA is added first to chelate any trace metal ions present in the water or on the glassware.
-
Add the weighed this compound to the EDTA solution. Continue stirring until it is completely dissolved.
-
-
Final Volume and Storage:
-
Bring the solution to the final volume of 100 mL with deoxygenated water.
-
Mix the solution thoroughly.
-
Transfer the solution to a clean, amber glass bottle to protect it from light.
-
For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile amber bottle.
-
-
Storage: Store the solution at 2-8°C in the dark. For long-term storage, aliquoting and freezing at -20°C is recommended.
Stability Assessment
The stability of the prepared this compound solution should be periodically assessed.
Representative Stability Data
The following table provides illustrative data on the expected stability of a 100 mM this compound solution under different storage conditions.
| Storage Condition | Stabilizer | Approximate % Degradation (after 1 week) | Approximate % Degradation (after 4 weeks) |
| Room Temperature, Light | None | 20-30% | >50% |
| Room Temperature, Dark | None | 10-15% | 30-40% |
| 4°C, Dark | None | 5-10% | 15-25% |
| 4°C, Dark | EDTA (1 mM) | <2% | <5% |
| -20°C, Dark | EDTA (1 mM) | <1% | <2% |
Note: These are estimated values based on the known degradation factors. Actual degradation rates should be determined empirically using the methods described below.
Protocol for Determining this compound Concentration by Titration
This is a classic and reliable method for quantifying this compound.
-
Reagents:
-
0.1 N Iodine solution (standardized)
-
Starch indicator solution
-
Dilute sulfuric acid
-
Carbon dioxide-free water
-
-
Procedure:
-
Accurately pipette a known volume of the this compound solution into a flask.
-
Add 100 mL of carbon dioxide-free water and 25 mL of dilute sulfuric acid.
-
Immediately titrate with 0.1 N iodine solution.
-
As the endpoint is approached (the solution becomes pale yellow), add a few drops of starch indicator.
-
Continue titrating until the first permanent blue-violet color appears.
-
-
Calculation:
-
Each mL of 0.1 N iodine is equivalent to 19.81 mg of C₆H₇NaO₆.
-
Protocol for Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) can be used to separate the parent compound from its degradation products, providing a more detailed stability profile.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate at pH 3.0) and an organic solvent like acetonitrile.[7]
-
Detection: UV detection at approximately 250 nm is suitable for this compound.[7]
-
Procedure:
-
Prepare a standard curve with known concentrations of this compound.
-
Dilute the stored this compound solution to fall within the range of the standard curve.
-
Inject the sample and standards onto the HPLC system.
-
Quantify the concentration of this compound by comparing the peak area to the standard curve. The appearance of new peaks over time can indicate degradation.
-
Verification of Antioxidant Activity
It is good practice to confirm that the prepared solution retains its antioxidant capacity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this purpose.
DPPH Radical Scavenging Assay Protocol
-
Reagents:
-
DPPH solution (e.g., 0.1 mmol/L in methanol)
-
Methanol or another suitable solvent
-
-
Procedure:
-
Prepare a series of dilutions of the this compound solution.
-
In a microplate well or cuvette, mix a small volume of the diluted this compound solution with the DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 20-30 minutes).[8]
-
Measure the absorbance at approximately 517 nm.
-
-
Analysis: A decrease in absorbance indicates scavenging of the DPPH radical and thus, antioxidant activity. The activity can be expressed as the concentration required to scavenge 50% of the DPPH radicals (IC₅₀).
Conclusion
The preparation of a stable this compound solution is essential for reliable and reproducible results in a laboratory setting. By using deoxygenated water, incorporating a chelating agent such as EDTA, and storing the solution under appropriate conditions of temperature and light, the degradation of this compound can be significantly minimized. Regular verification of the solution's concentration and antioxidant activity will further ensure the quality and consistency of experimental data.
References
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. fao.org [fao.org]
- 5. atlas-scientific.com [atlas-scientific.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis of Sodium Erythorbate on Primesep B Column | SIELC Technologies [sielc.com]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Utilizing Sodium Erythorbate to Reduce Nitrite Levels in Cured Meat Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of sodium erythorbate as a cure accelerator to reduce residual nitrite levels in cured meat products. The information is intended to guide research and development efforts in creating safer and higher quality cured meat products.
Introduction
Sodium nitrite is a critical ingredient in the curing of meat, contributing to the characteristic color, flavor, and microbiological safety by inhibiting the growth of Clostridium botulinum.[1] However, concerns exist regarding the potential formation of carcinogenic N-nitrosamines from residual nitrite.[2] this compound, the sodium salt of erythorbic acid and a stereoisomer of sodium ascorbate, is a widely used antioxidant and cure accelerator in the meat industry.[3][4] Its primary function in cured meats is to increase the rate at which nitrite is reduced to nitric oxide (NO).[5] This accelerated conversion is crucial for the development of the stable pink color associated with cured meats, which results from the reaction of nitric oxide with myoglobin to form nitrosomyoglobin.[5] By promoting the efficient conversion of nitrite to nitric oxide, this compound effectively reduces the amount of residual nitrite in the final product, thereby mitigating the risk of nitrosamine formation.[3][5]
Mechanism of Action
This compound acts as a reducing agent, facilitating the chemical reduction of nitrite (NO₂⁻) to nitric oxide (NO). This reaction is significantly faster in the presence of erythorbate. The nitric oxide then reacts with the meat pigment myoglobin to form the desirable nitrosomyoglobin, which upon heating is converted to the stable pink pigment nitrosohemochrome. The antioxidant properties of this compound also help to prevent the oxidation of fats, thus preserving the flavor and extending the shelf life of the product.[4][5]
Quantitative Effects of this compound on Residual Nitrite
The addition of this compound to cured meat formulations has been shown to significantly decrease the concentration of residual nitrite. The extent of this reduction can be influenced by the initial concentrations of both nitrite and erythorbate, as well as the specific processing conditions of the meat product.
| Meat Product | Initial Sodium Nitrite (ppm) | This compound (ppm) | Residual Nitrite Reduction | Reference |
| Liver Sausage | 156 | 550 | Significant decrease (P<0.05) | |
| Turkey Franks | 50-156 | 550 | Proportional reduction, especially with lower initial nitrite | [6] |
| Dry-Fermented Sausages | 110 | 225 (Sodium Ascorbate) | Improved color stability and reduced oxidation | [7][8] |
| Ham | 150 | 250 | C. perfringens growth limited to <1-log during extended cooling |
Experimental Protocols
Protocol for Sample Preparation and Curing
This protocol outlines a general procedure for preparing cured meat samples to evaluate the effect of this compound on residual nitrite levels.
Materials:
-
Fresh, lean meat (e.g., pork, beef)
-
Sodium nitrite
-
This compound
-
Salt (non-iodized)
-
Other desired spices and ingredients
-
Meat grinder
-
Mixer
-
Sausage stuffer (optional)
-
Vacuum sealer
-
Water bath or smokehouse
Procedure:
-
Meat Preparation: Trim the meat of excess fat and connective tissue. Grind the meat to the desired coarseness using a meat grinder.
-
Cure Formulation: Accurately weigh all ingredients. Prepare different treatment groups with varying concentrations of sodium nitrite and this compound (e.g., a control with nitrite only, and experimental groups with nitrite and different levels of erythorbate). A typical concentration for this compound is 550 ppm.
-
Mixing: Add the salt and other dry ingredients to the ground meat and mix thoroughly for 2-3 minutes until the mixture becomes tacky. Dissolve the sodium nitrite and this compound in a small amount of cold, distilled water before adding to the meat to ensure even distribution. Mix for an additional 2-3 minutes.
-
Stuffing (Optional): If making sausages, stuff the meat mixture into casings.
-
Curing: Vacuum seal the meat samples and store at a refrigerated temperature (2-4°C) for the desired curing time (e.g., 24-48 hours).
-
Thermal Processing: Cook the samples in a water bath or smokehouse to a target internal temperature (e.g., 70°C).
-
Cooling and Storage: Rapidly cool the cooked samples and store them under refrigeration for subsequent analysis.
Protocol for Determination of Residual Nitrite (Colorimetric Method)
This protocol is based on the reaction of nitrite with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) to form a colored azo dye, which is then quantified spectrophotometrically.[2][3]
Materials:
-
Cured meat sample
-
Distilled water
-
Saturated sodium borate solution
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) solution
-
Sodium nitrite stock solution (for standard curve)
-
Spectrophotometer
-
Homogenizer
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Sample Extraction:
-
Weigh 10 g of a homogenized cured meat sample into a 250 mL beaker.
-
Add 100 mL of hot distilled water (~80°C) and mix thoroughly.
-
Heat the mixture in a water bath at 80°C for 2 hours, with occasional stirring.
-
Cool the beaker to room temperature and transfer the contents to a 200 mL volumetric flask.
-
Add 5 mL of saturated sodium borate solution to precipitate proteins.
-
Bring the volume to 200 mL with distilled water, mix well, and filter through a Whatman No. 1 filter paper.
-
-
Color Development:
-
Pipette an aliquot (e.g., 10 mL) of the clear filtrate into a 50 mL volumetric flask.
-
Add 2.5 mL of sulfanilamide solution and mix.
-
After 5 minutes, add 2.5 mL of NEDA solution and mix.
-
Dilute to the mark with distilled water and let the color develop for 15 minutes in the dark.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer, with a reagent blank prepared in the same manner without the meat extract.[3]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the sample by comparing its absorbance to the standard curve.
-
Protocol for Determination of this compound (HPLC Method)
This protocol provides a method for the quantification of this compound in cured meat products using High-Performance Liquid Chromatography (HPLC).[9]
Materials:
-
Cured meat sample
-
Metaphosphoric acid solution (extraction solvent)
-
This compound standard
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Extraction:
-
Homogenize 5 g of the cured meat sample with 20 mL of cold metaphosphoric acid solution (e.g., 3%).
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Mobile Phase: A suitable mobile phase, such as a buffer solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).[9]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 250 nm.[9]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve with known concentrations of this compound.
-
Identify and quantify the this compound peak in the sample chromatogram based on the retention time and peak area compared to the standards.
-
Visualizations
Caption: Chemical pathway of nitrite reduction accelerated by this compound.
Caption: Experimental workflow for residual nitrite analysis.
Conclusion
The use of this compound is a highly effective strategy for reducing residual nitrite levels in cured meat products. This not only addresses consumer and regulatory concerns regarding nitrosamine formation but also enhances product quality by accelerating cure color development and improving flavor stability. The protocols provided herein offer a standardized approach for researchers to investigate and optimize the application of this compound in various cured meat formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. web.williams.edu [web.williams.edu]
- 3. scribd.com [scribd.com]
- 4. atpgroup.com [atpgroup.com]
- 5. finetechitg.com [finetechitg.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of Sodium Erythorbate on Primesep B Column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
How to prevent the degradation of sodium erythorbate in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of sodium erythorbate in experimental buffers.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation and use of this compound solutions in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experimental buffers?
This compound is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C).[1][2] It is a readily available and cost-effective antioxidant used in various applications to prevent oxidation.[3][4] In experimental buffers, it serves to protect sensitive reagents and molecules from degradation caused by reactive oxygen species (ROS). Its antioxidant properties are similar to those of ascorbic acid.[5][6]
Q2: What are the primary factors that cause this compound degradation in buffers?
In its dry, crystalline state, this compound is stable. However, in aqueous solutions such as experimental buffers, it is susceptible to degradation. The primary factors that accelerate its degradation are:
-
Dissolved Oxygen: this compound readily reacts with atmospheric oxygen.[1][6][7][8]
-
Trace Metal Ions: The presence of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze its oxidation.
-
Elevated Temperature: Higher temperatures increase the rate of degradation.
-
Light Exposure: Exposure to light can promote degradation.[7]
-
pH: The stability of this compound is influenced by the pH of the buffer. A 10% solution in water typically has a pH between 7.2 and 7.9.[1][9]
Q3: How can I prepare a stock solution of this compound?
For a 10% (w/v) stock solution:
-
Weigh out 10 g of this compound powder.
-
Dissolve it in approximately 80 mL of high-purity, deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon).
-
Once fully dissolved, adjust the volume to 100 mL with deoxygenated water.
-
Store the solution in an airtight, light-protecting container at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[10]
Q4: What is the typical working concentration of this compound in experimental buffers?
The optimal concentration depends on the specific application and the level of oxidative stress in the system. Concentrations can range from micromolar to millimolar levels. It is recommended to determine the effective concentration for your specific experiment empirically.
Q5: Can I use this compound in cell culture media?
While this compound has antioxidant properties, its use in cell culture media should be approached with caution. High concentrations of erythorbic acid have shown cytotoxic effects on some cell lines, mediated by oxidative stress.[11] It is crucial to perform dose-response experiments to determine a non-toxic and effective concentration for your specific cell type and application.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid discoloration (yellowing/browning) of the buffer | Oxidation of this compound. | • Prepare fresh buffer using deoxygenated water.• Minimize headspace in the storage container.• Store the buffer protected from light and at a low temperature (2-8°C).• Consider adding a chelating agent like EDTA to sequester catalytic metal ions. |
| Loss of antioxidant activity in the buffer | Degradation of this compound over time. | • Prepare fresh buffer before critical experiments.• Aliquot and freeze stock solutions for long-term storage to minimize freeze-thaw cycles.• Verify the concentration of this compound using a stability-indicating assay (see Experimental Protocols). |
| Precipitate formation in the buffer | Interaction with other buffer components or exceeding solubility limits. | • Ensure all components are fully dissolved before mixing.• Check the compatibility of this compound with all buffer components at the desired concentrations and pH.• Prepare a more dilute solution if solubility is an issue. |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | • Standardize the buffer preparation procedure, including the source of water and the age of the this compound stock solution.• Prepare a large batch of buffer for a series of related experiments to ensure consistency.• Monitor the stability of the buffer over the course of the experiment. |
Data on this compound Stability
The stability of this compound is highly dependent on the specific conditions of the experimental buffer. The following tables provide an overview of the key factors influencing its degradation.
Table 1: Factors Affecting this compound Degradation in Aqueous Solutions
| Factor | Effect on Stability | Mechanism |
| Oxygen | Decreases stability | Direct oxidation of the erythorbate molecule. |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Significantly decreases stability | Catalyze the oxidation of erythorbate. |
| Temperature | Decreases stability | Increases the rate of oxidation reactions. |
| Light | Decreases stability | Can promote photo-oxidative degradation. |
| pH | Stability is pH-dependent | The rate of oxidation varies with hydrogen ion concentration. |
Table 2: General Recommendations for Enhancing this compound Stability in Buffers
| Parameter | Recommendation |
| Solvent | Use high-purity, deoxygenated water. |
| pH | Maintain a pH between 5 and 6 for the aqueous solution of the sodium salt.[1] |
| Temperature | Prepare and store solutions at low temperatures (2-8°C). |
| Light Exposure | Store solutions in amber or opaque containers. |
| Additives | Consider the addition of a chelating agent (e.g., 0.01% EDTA) to sequester trace metal ions.[12] |
| Storage | Store under an inert atmosphere (e.g., nitrogen or argon) and in airtight containers. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Buffer
This protocol describes the preparation of a 0.1 M phosphate buffer (pH 7.4) containing this compound, with measures to enhance its stability.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
This compound
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt
-
High-purity, deionized water
-
Nitrogen or argon gas
-
pH meter
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Deoxygenate Water: Boil a suitable volume of deionized water for at least 30 minutes and then allow it to cool to room temperature while bubbling with nitrogen or argon gas.
-
Prepare Phosphate Buffer: Dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in the deoxygenated water to achieve a final concentration of 0.1 M and a pH of 7.4.
-
Add Chelating Agent: Add EDTA to the buffer to a final concentration of 0.01% (w/v) and dissolve completely.
-
Add this compound: Weigh the required amount of this compound for the desired final concentration and dissolve it in the phosphate-EDTA buffer.
-
Final pH Adjustment: Check the pH of the final solution and adjust if necessary using small additions of concentrated NaOH or H₃PO₄.
-
Sterilization and Storage: Sterile-filter the buffer through a 0.22 µm filter into a sterile, opaque, and airtight container. Flush the headspace with nitrogen or argon before sealing. Store at 2-8°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
This protocol provides a general HPLC method to quantify the concentration of this compound in buffer samples over time.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and an aqueous ammonium acetate buffer (e.g., 20 mM, pH 3.0).[13]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm[13]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Procedure:
-
Prepare Standard Curve: Prepare a series of this compound standards of known concentrations in the experimental buffer.
-
Sample Preparation: At each time point of the stability study, withdraw an aliquot of the buffer containing this compound. If necessary, dilute the sample with the mobile phase to fall within the range of the standard curve.
-
Injection: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Integrate the peak corresponding to this compound. Plot a standard curve of peak area versus concentration. Use the regression equation to calculate the concentration of this compound in the unknown samples.
Visualizations
Degradation Pathway of this compound
Caption: Factors influencing the oxidative degradation of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound in buffers.
Signaling Pathway: Antioxidant Action in a Cellular Context
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ERYTHORBIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, erythorbic acid, sodium isoascorbate | Center for Science in the Public Interest [cspi.org]
- 5. This compound USP, BP, EP, FCC Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. SODIUM ERYTHORBIN - Ataman Kimya [atamanchemicals.com]
- 7. This compound | Prinova ® [prinovaglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. microchem.fr [microchem.fr]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Oxidative stress-mediated antitumor activity of erythorbic acid in high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0216586A1 - Stabilized this compound and its use as a corrosion inhibitor - Google Patents [patents.google.com]
- 13. HPLC Method for Analysis of Sodium Erythorbate on Primesep B Column | SIELC Technologies [sielc.com]
Troubleshooting color fading in cured meats when using sodium erythorbate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium erythorbate to control color in cured meats.
Troubleshooting Guide: Color Fading in Cured Meats
This guide addresses common issues related to color fading in cured meat products formulated with this compound.
Question: Why is the color of my cured meat product fading despite using this compound?
Answer: Color fading in cured meats, even with the use of a cure accelerator like this compound, can be attributed to several factors. This compound accelerates the conversion of nitrite to nitric oxide, which is essential for the formation of the stable pink nitrosomyoglobin pigment.[1] However, its effectiveness can be compromised by issues related to the formulation, processing, packaging, and storage of the product.
To systematically troubleshoot color fading, consider the following potential causes and solutions:
Key Influencing Factors on Cured Meat Color Stability
| Parameter | Optimal Range/Condition | Potential Issue if Deviated | Troubleshooting Action |
| Sodium Nitrite | 120-200 ppm (ingoing) | Insufficient nitrite leads to incomplete curing and poor color formation. | Verify calculations and ensure accurate measurement of sodium nitrite. |
| This compound | 500-550 ppm (or ~0.05%)[2] | Inadequate levels result in slow and inefficient conversion of nitrite to nitric oxide. | Ensure proper dosage of this compound, not exceeding 500 ppm.[3] |
| pH of Meat | 5.8 - 6.2[4] | A higher pH slows the conversion of nitrite to nitric oxide, hindering color development.[5] A very low pH can also negatively impact color and water-holding capacity. | Measure the pH of the meat batter. If necessary, adjust using food-grade acidulants. |
| Oxygen Exposure | Minimal; vacuum packaging recommended | Oxygen causes oxidation of the nitrosomyoglobin pigment, leading to a brown or gray color.[6] | Utilize vacuum packaging or modified atmosphere packaging with low oxygen content. Check for packaging leaks. |
| Light Exposure | Minimal; opaque packaging is ideal | Light, especially UV light, accelerates the oxidation of the cured pigment, causing rapid fading.[6] | Store products in the dark or use light-blocking packaging materials. |
| Temperature | Curing: 35-40°F (2-4°C)[4] Storage: < 40°F (4°C) | Abusive temperatures can accelerate oxidative reactions and bacterial growth, both of which can lead to color degradation.[6] | Maintain strict temperature control during curing and storage. Monitor and log temperatures regularly. |
Signaling Pathway and Experimental Workflow Visualizations
Chemical Pathway of Cured Color Formation
The following diagram illustrates the chemical reactions involved in the formation of the stable pink pigment in cured meats, accelerated by this compound.
References
- 1. finetechitg.com [finetechitg.com]
- 2. finetechitg.com [finetechitg.com]
- 3. waltons.com [waltons.com]
- 4. How Cured Meat Achieves its Pink Color: The Science Behind It - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 5. earthwormexpress.com [earthwormexpress.com]
- 6. How to Avoid Common Issues when Curing Meat at Home | [highcaliberproducts.com]
Technical Support Center: Optimizing Sodium Erythorbate Concentration for Maximum Antioxidant Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the concentration of sodium erythorbate for its maximum antioxidant effect in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Antioxidant Activity Results | Why am I observing high variability in the antioxidant activity of my this compound solutions between experiments? | 1. Degradation of this compound: In solution, this compound is susceptible to degradation in the presence of air, trace metals, heat, and light.[1] 2. pH of the Solution: The pH of the aqueous solution of this compound can vary, which may affect its antioxidant activity.[2] 3. Solvent Purity: Impurities in the solvent can interfere with the antioxidant assay. | 1. Prepare fresh solutions of this compound for each experiment. Protect solutions from light and heat. Use deaerated water to minimize oxidation. 2. Ensure the pH of your experimental system is controlled and consistent across all experiments. The pH of a 2% aqueous solution of this compound is between 5.5 and 8.0.[3] 3. Use high-purity, HPLC-grade solvents for all assays. |
| Low Antioxidant Activity Detected | My assay shows lower than expected antioxidant activity for this compound. What could be the reason? | 1. Incorrect Assay for a Water-Soluble Antioxidant: Some antioxidant assays are optimized for lipophilic compounds and may not accurately measure the activity of water-soluble antioxidants like this compound.[4] 2. Inappropriate Wavelength: The spectrophotometric reading might be taken at a wavelength that is not optimal for the specific assay being used. 3. Interference from Other Components: Other components in your sample matrix may be interfering with the assay. | 1. Utilize assays suitable for hydrophilic antioxidants, such as the ABTS or DPPH assay. The Cellular Antioxidant Activity (CAA) assay can also provide more biologically relevant results.[5] 2. Verify the correct wavelength for absorbance measurement for your chosen assay (e.g., ~517 nm for DPPH, ~734 nm for ABTS).[4][6] 3. Run appropriate controls, including a blank with all components except this compound, to account for background absorbance or interference. |
| Precipitation in the Assay | I am observing precipitation when I add my this compound solution to the assay mixture. Why is this happening? | 1. Solubility Issues: While this compound is freely soluble in water, high concentrations or interactions with other components in a complex solvent system could lead to precipitation.[1] 2. pH-dependent Solubility: Changes in pH upon adding the this compound solution to the assay buffer could affect its solubility. | 1. Ensure the final concentration of this compound in the assay is within its solubility limits. You may need to prepare a more dilute stock solution. 2. Check the pH of your assay buffer and adjust if necessary to maintain the solubility of this compound. |
| Color Interference in Spectrophotometric Assays | The inherent color of my sample is interfering with the colorimetric readings of the antioxidant assay. How can I correct for this? | 1. Sample Absorbance: The sample itself may absorb light at the same wavelength as the assay's chromogen. | 1. Prepare a sample blank containing the sample and the solvent but not the assay reagent (e.g., DPPH or ABTS radical). Subtract the absorbance of the sample blank from the absorbance of the sample with the reagent. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound as an antioxidant.
1. What is the mechanism of antioxidant action for this compound?
This compound is a stereoisomer of sodium ascorbate (a form of Vitamin C) and functions as a potent antioxidant primarily by acting as a reducing agent and an oxygen scavenger.[1][7] It readily donates a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[8] In aqueous solutions, it reacts with atmospheric oxygen and other oxidizing agents, preventing the oxidation of other substances.[2]
2. What is the optimal concentration range for this compound in in vitro antioxidant assays?
The optimal concentration of this compound will vary depending on the specific assay and the experimental conditions. It is recommended to perform a dose-response curve to determine the effective concentration range for your particular system. Generally, for in vitro assays like DPPH and ABTS, concentrations ranging from micromolar (µM) to millimolar (mM) are tested.
3. How should I prepare and store this compound solutions?
In its dry, crystalline state, this compound is reasonably stable in air.[1] However, in solution, it is susceptible to degradation.[1] Therefore, it is crucial to:
-
Prepare fresh solutions immediately before use.
-
Dissolve this compound in deaerated, high-purity water.
-
Protect the solution from light by using amber vials or wrapping the container in foil.
-
Store the solution on ice for the duration of the experiment.
4. Can this compound be used in cell-based antioxidant assays?
Yes, this compound can be evaluated in cell-based assays such as the Cellular Antioxidant Activity (CAA) assay. This assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within cells, providing a more biologically relevant measure of antioxidant activity.[5][9] When preparing this compound for cell-based assays, ensure it is dissolved in a sterile, cell-culture compatible buffer.
5. Are there any known interferences with common antioxidant assays when using this compound?
As a water-soluble antioxidant, this compound is generally compatible with aqueous-based assays like ABTS and certain DPPH modifications. However, potential interferences can arise from:
-
TBARS Assay: The presence of other substances in a complex biological sample can react with thiobarbituric acid, leading to inaccurate results.[10] It is important to use appropriate controls and consider extraction steps to minimize interference.[11]
-
DPPH Assay: The DPPH radical is typically dissolved in an organic solvent like methanol or ethanol.[6] While this compound is very slightly soluble in ethanol, ensuring its complete dissolution in the final reaction mixture is important to avoid inaccurate readings.[3]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of this compound in methanol or water.
-
Add a specific volume of the this compound solutions to the wells of a 96-well plate.
-
Add an equal volume of the DPPH solution to each well.
-
As a control, add the solvent (without this compound) to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound in the same solvent.
-
Add a small volume of the this compound solutions to the wells of a 96-well plate.
-
Add a larger volume of the diluted ABTS•+ solution to each well and mix.
-
As a control, add the solvent (without this compound) to the ABTS•+ solution.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
Sample containing lipids (e.g., cell lysate, tissue homogenate)
-
This compound
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (TMP) for standard curve
-
Water bath
-
Spectrophotometer or microplate reader
Procedure:
-
Induce lipid peroxidation in your sample (e.g., by adding an oxidizing agent). Treat parallel samples with varying concentrations of this compound.
-
Add TCA solution to precipitate proteins.
-
Centrifuge the samples and collect the supernatant.
-
Add TBA solution to the supernatant.
-
Heat the samples in a boiling water bath for a specified time (e.g., 15-20 minutes) to develop a pink color.
-
Cool the samples and measure the absorbance at approximately 532 nm.
-
Prepare a standard curve using MDA or TMP.
-
Quantify the amount of TBARS in your samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Workflow for determining the antioxidant activity of this compound.
Caption: Direct ROS scavenging mechanism of this compound.
Caption: Plausible antioxidant-mediated activation of the Nrf2 signaling pathway. Direct activation by this compound requires further investigation.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fao.org [fao.org]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gosingletrack.com [gosingletrack.com]
- 8. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Trouble With TBARS [nwlifescience.com]
- 11. FAQ: TBARS Assay | Cell Biolabs [cellbiolabs.com]
The impact of pH on the stability and efficacy of sodium erythorbate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and efficacy of sodium erythorbate solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound solutions?
A1: this compound solutions are most stable under acidic conditions. While a specific optimal pH is not definitively established in the literature, erythorbic acid, the acidic form of this compound, demonstrates greater stability in acidic environments compared to neutral or alkaline conditions. In practice, a pH range of 3 to 5 is often targeted to minimize degradation.
Q2: How does pH affect the antioxidant efficacy of this compound?
A2: The antioxidant activity of this compound is intrinsically linked to its ability to donate a hydrogen atom, a process influenced by its state of ionization, which is pH-dependent. While it functions as an antioxidant across a range of pH values, its efficacy can be modulated by the pH of the medium. The precise relationship between pH and antioxidant efficacy is complex and can be system-dependent. However, its primary antioxidant mechanism involves scavenging oxygen and reducing oxidized species.
Q3: What are the common signs of degradation in a this compound solution?
A3: Degradation of this compound solutions, particularly in the presence of oxygen, light, and heat, can be visually identified by a color change, typically a yellowing or browning of the initially colorless or pale-yellow solution. A decrease in pH may also be observed over time due to the formation of acidic degradation products. For quantitative assessment, a decrease in the concentration of this compound, as measured by techniques like HPLC, is a definitive sign of degradation.
Q4: Can I use buffers to maintain the pH of my this compound solution?
A4: Yes, using a buffer system is highly recommended to maintain a stable pH and enhance the stability of the this compound solution. Citrate and phosphate buffers are commonly used. The choice of buffer should be compatible with the experimental system and should be validated to ensure it does not negatively interact with the this compound or other components.
Q5: How should I prepare and store this compound solutions to maximize stability?
A5: To maximize stability, prepare solutions fresh using deoxygenated, purified water (e.g., by sparging with nitrogen). Prepare the solution at the desired acidic pH using a suitable buffer. Store the solution in a tightly sealed, amber-colored container to protect it from light and air, and keep it refrigerated (2-8°C). For long-term storage, freezing (-20°C or lower) can be considered, but freeze-thaw cycles should be minimized.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid discoloration (yellowing/browning) of the solution | 1. High pH: The solution pH is neutral or alkaline, accelerating degradation. 2. Oxygen exposure: The solution was not prepared with deoxygenated water or is not stored under an inert atmosphere. 3. Light exposure: The solution is stored in a clear container and exposed to light. 4. Presence of metal ions: Contamination with trace metal ions (e.g., copper, iron) can catalyze oxidation. | 1. Verify and adjust the pH of the solution to an acidic range (e.g., pH 3-5) using a suitable buffer. 2. Prepare fresh solutions using water deoxygenated by nitrogen sparging. Store solutions under a nitrogen blanket. 3. Store solutions in amber glass vials or wrap clear containers in aluminum foil. 4. Use high-purity water and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected. |
| Inconsistent antioxidant efficacy in experiments | 1. pH variability: The pH of the experimental system is not well-controlled, leading to fluctuations in the antioxidant activity of this compound. 2. Solution degradation: The this compound stock solution has degraded over time. 3. Interaction with other components: Other components in the experimental matrix are affecting the antioxidant performance. | 1. Ensure the experimental medium is adequately buffered to maintain a constant pH. 2. Prepare fresh this compound solutions for each experiment or validate the stability of stored solutions. 3. Perform control experiments to assess potential interactions between this compound and other components of your system. |
| Precipitation in the solution | 1. Solubility limits exceeded: The concentration of this compound exceeds its solubility at the storage temperature or in the chosen solvent system. 2. pH-induced precipitation: A significant shift in pH upon addition of other reagents may have caused precipitation. | 1. Consult solubility data and ensure the concentration is within the solubility limit at the intended storage and use temperatures. 2. Monitor the pH of the solution when adding other components and adjust as necessary to maintain solubility. |
Data Presentation
Table 1: pH of this compound Solutions at Different Concentrations
This table summarizes the pH of unbuffered this compound solutions in water at 25°C. Note that the pH of unbuffered solutions can be influenced by dissolved CO2.
| Concentration (% w/v) | Reported pH |
| 0.05 | 4.59[1] |
| 0.1 | 5.36[1] |
| 0.5 | 5.60[1] |
| 1.0 | 5.89[1] |
| 1.5 | 6.17[1] |
| 2.0 | 5.5 - 8.0 |
| 10.0 | 6.0 - 8.0[2] |
Note: The pH of commercial-grade this compound solutions can vary. A 10% solution may have a pH between 7.2 and 7.9.
Experimental Protocols
Protocol 1: Preparation of a pH-Controlled this compound Stock Solution
Objective: To prepare a stable stock solution of this compound at a defined pH.
Materials:
-
This compound (reagent grade)
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
High-purity, deoxygenated water (e.g., HPLC-grade, sparged with nitrogen for 30 minutes)
-
pH meter, calibrated
-
Sterile, amber glass storage bottles
Procedure:
-
Prepare 0.1 M Citrate Buffer:
-
Prepare a 0.1 M solution of citric acid monohydrate in deoxygenated water.
-
Prepare a 0.1 M solution of sodium citrate dihydrate in deoxygenated water.
-
Mix the two solutions in appropriate ratios to achieve the desired buffer pH (e.g., for pH 4.0, mix approximately 61.5 mL of 0.1 M citric acid with 38.5 mL of 0.1 M sodium citrate and dilute to 200 mL). Verify the final pH with a calibrated pH meter.
-
-
Prepare this compound Solution:
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 1.98 g for a 100 mL of 100 mM solution).
-
Slowly dissolve the this compound powder in the prepared 0.1 M citrate buffer while stirring gently to minimize oxygen incorporation.
-
-
Final pH Adjustment and Storage:
-
Check the final pH of the this compound solution and adjust if necessary using small volumes of the 0.1 M citric acid or 0.1 M sodium citrate solutions.
-
Filter the solution through a 0.22 µm sterile filter into a sterile, amber glass bottle.
-
Flush the headspace of the bottle with nitrogen gas before sealing.
-
Store the solution at 2-8°C and use within a validated period.
-
Protocol 2: Stability Testing of this compound Solutions by HPLC
Objective: To quantify the degradation of this compound in solutions at different pH values over time.
Materials:
-
This compound solutions prepared at different pH values (as per Protocol 1).
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile phase: Acetonitrile and a buffered aqueous phase (e.g., 20% Acetonitrile, 80% of 30 mM Ammonium Formate buffer, pH 3.0).
-
This compound reference standard.
Procedure:
-
Sample Preparation:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the this compound solution stored under different pH and temperature conditions.
-
Dilute the aliquot with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
-
HPLC Analysis:
-
Set the HPLC conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Isocratic or gradient elution as validated. For example, 20% Acetonitrile in 30 mM Ammonium Formate, pH 3.0.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm
-
Injection Volume: 10 µL
-
-
Inject the prepared samples and a series of this compound standards of known concentrations to generate a calibration curve.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Use the calibration curve to determine the concentration of this compound in each sample at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time for each pH condition to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for solution discoloration.
References
Technical Support Center: Sodium Erythorbate Interference in Protein Quantification Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering potential interference from sodium erythorbate in protein quantification experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my samples?
This compound (C₆H₇NaO₆) is the sodium salt of erythorbic acid and is widely used as an antioxidant and preservative in foods, beverages, and pharmaceutical formulations.[1] If you are working with protein samples extracted from such products or using certain stabilizing buffers, this compound may be present as an additive.[1][2] In its dry state, it is nonreactive, but in an aqueous solution, it readily reacts with atmospheric oxygen and other oxidizing agents, making it a potent reducing agent.[1]
Q2: How does this compound interfere with common protein assays?
This compound's strong reducing properties are the primary cause of interference.[1] Protein assays that rely on a copper-reduction step, such as the Bicinchoninic Acid (BCA) and Lowry assays, are highly susceptible.[3][4][5] In these methods, protein reduces cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺), which then react with a colorimetric agent.[3][6] this compound can directly reduce Cu²⁺ to Cu¹⁺, mimicking the protein's action and leading to a false positive signal, resulting in a significant overestimation of protein concentration.[5]
Q3: Which protein assays are most affected by this compound?
-
Bicinchoninic Acid (BCA) Assay: Highly susceptible. The fundamental mechanism of the BCA assay is the reduction of copper, which is directly mimicked by reducing agents like this compound.[3][7]
-
Lowry Assay: Highly susceptible. Similar to the BCA assay, the Lowry method's initial step involves the reduction of copper by the protein, making it prone to interference from other reducing agents.[4][8]
Q4: Which protein assay is recommended for samples containing this compound?
The Bradford assay is the recommended alternative. Its mechanism is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues.[9][10] This process does not involve copper reduction and is generally compatible with the presence of reducing agents like this compound.[3][11]
Q5: Can I correct for the interference by adding this compound to my protein standards?
This approach is not recommended. The reaction between this compound and the assay reagents may not be linear or directly additive with the protein-induced color change. This can lead to an inaccurate standard curve and unreliable quantification. The most robust solution is to either use a compatible assay or remove the interfering substance.
Section 2: Troubleshooting Guide
Problem: My protein concentration readings are unexpectedly high and not reproducible. I suspect this compound is in my sample buffer.
Follow this step-by-step guide to diagnose and resolve the issue.
Section 3: Data & Visual Guides
Mechanism of Interference
This compound interferes with copper-based assays by directly reducing Cu²⁺, generating a false signal that is indistinguishable from the protein-dependent signal.
Summary Tables
Table 1: Compatibility of Common Protein Assays with Reducing Agents
| Protein Assay | Assay Principle | Compatibility with this compound | Notes |
| BCA Assay | Copper (Cu²⁺) reduction by protein, followed by BCA chelation.[3] | Poor | Highly susceptible to interference from reducing agents that reduce copper.[3][12] |
| Lowry Assay | Copper (Cu²⁺) reduction by protein, followed by Folin reagent reduction.[4] | Poor | Prone to interference by a wide variety of chemicals, including reducing agents.[4][8] |
| Bradford Assay | Coomassie dye binding to basic and aromatic amino acid residues.[3][9] | Good | Largely unaffected by reducing agents, making it a suitable alternative.[3][11] |
Table 2: Comparison of Mitigation Strategies for this compound Interference
| Mitigation Method | Principle | Advantages | Disadvantages |
| Switch to Bradford Assay | Utilizes a different chemical principle (dye-binding) that is not susceptible to reducing agents.[3] | Fast, simple, and avoids sample manipulation that could lead to protein loss. | Incompatible with high concentrations of detergents; shows some protein-to-protein variability.[3][12] |
| Protein Precipitation | Uses an agent like Trichloroacetic Acid (TCA) or acetone to precipitate protein, allowing the interfering substance to be washed away.[12][13] | Effectively removes a wide range of small molecule contaminants. | Can be harsh, potentially leading to loss of protein or difficulty in resolubilizing the protein pellet.[14] |
| Buffer Exchange | Removes small molecules via dialysis, gel filtration (desalting columns), or ultrafiltration based on size exclusion.[12][15][16] | Gentle on the protein; effectively removes salts and other small molecules. | Can be time-consuming (dialysis) or lead to sample dilution and potential protein loss on membranes/resins.[14][16] |
Section 4: Detailed Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Precipitation
This protocol is used to separate proteins from soluble, low-molecular-weight contaminants like this compound.
Materials:
-
Microcentrifuge tubes
-
Deionized water
-
100% (w/v) Trichloroacetic acid (TCA), ice-cold
-
Acetone, ice-cold
-
Buffer compatible with your downstream protein assay (e.g., PBS for redissolving)
Methodology:
-
Place your protein sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add an equal volume of ice-cold 100% TCA to the sample for a final concentration of 50%.
-
Vortex briefly and incubate on ice for 20 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully aspirate and discard the supernatant, which contains the this compound.
-
To wash the pellet, add 500 µL of ice-cold acetone. Do not disturb the pellet.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully aspirate the acetone wash. Repeat the wash step if necessary.
-
Briefly air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as it will make resuspension difficult.
-
Resuspend the protein pellet in a known volume of a buffer compatible with your protein assay.
Protocol 2: Buffer Exchange using Spin Desalting Columns
This is a rapid method for removing small molecules from protein samples.
Materials:
-
Commercially available spin desalting column (choose appropriate molecular weight cut-off, e.g., 7K MWCO).
-
Assay-compatible buffer (e.g., PBS).
-
Collection tubes.
Methodology:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Place the prepared column into a new collection tube.
-
Slowly apply your protein sample to the center of the packed resin bed.
-
Centrifuge the column according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).
-
The desalted protein sample will be collected in the tube. The this compound will be retained in the resin of the column.
-
Proceed with your protein quantification assay using the desalted sample. Note that there may be a slight dilution of your sample.[16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 5. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein determination by the Lowry method [ruf.rice.edu]
- 7. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. interchim.fr [interchim.fr]
- 16. researchgate.net [researchgate.net]
How to address the pro-oxidant effect of sodium erythorbate at certain concentrations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the pro-oxidant effect of sodium erythorbate at certain concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the dual antioxidant and pro-oxidant nature of this compound?
This compound, a stereoisomer of sodium ascorbate, is widely used as an antioxidant. However, under certain conditions, it can exhibit pro-oxidant activity. This dual role is primarily dependent on its concentration and the presence of transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺).[1][2][3] At lower concentrations, it effectively scavenges reactive oxygen species (ROS). Conversely, at higher concentrations, particularly in the presence of metal ions, it can participate in redox cycling and the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals (•OH).[4]
Q2: At what concentrations does this compound typically exhibit a pro-oxidant effect in vitro?
While the exact concentration threshold can vary depending on the cell type, experimental conditions, and the presence of transition metals, studies on the closely related sodium ascorbate provide valuable insights. Pro-oxidant effects and cytotoxicity in various cell lines have been observed at concentrations in the millimolar (mM) range. For instance, some cancer cell lines show sensitivity to erythorbic acid at concentrations above 0.6 mM.[1][3][5] It is crucial for researchers to perform dose-response experiments to determine the optimal, non-toxic concentration for their specific cell model.
Q3: What is the primary mechanism behind the pro-oxidant effect of this compound?
The principal mechanism is the Fenton reaction, a process involving a transition metal catalyst. In the presence of ferrous iron (Fe²⁺), this compound can reduce ferric iron (Fe³⁺) back to Fe²⁺. This regenerated Fe²⁺ then reacts with hydrogen peroxide (H₂O₂), which is naturally present in biological systems, to produce the highly damaging hydroxyl radical (•OH). This cycle can lead to significant oxidative stress.
Troubleshooting Guides
Problem 1: Unexpected Cell Toxicity or Altered Phenotype After this compound Treatment
Symptoms:
-
Decreased cell viability in a dose-dependent manner.
-
Increased apoptosis or necrosis.
-
Altered cellular morphology.
-
Changes in protein expression or signaling pathways unrelated to the intended antioxidant effect.
Possible Cause: The concentration of this compound used may be in the pro-oxidant range for your specific cell type and media conditions, leading to excessive oxidative stress. Cell culture media often contains transition metals that can facilitate the pro-oxidant activity.
Solutions:
-
Concentration Optimization:
-
Perform a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for cytotoxicity in your cell line.
-
Start with a wide range of concentrations (e.g., from micromolar to millimolar) to identify the threshold for pro-oxidant activity.
-
A study on erythorbic acid showed cytotoxic effects on colon-26 cells at concentrations greater than 0.6 mM.[1]
-
-
Co-treatment with Chelating Agents:
-
Transition metal chelators can sequester free iron and copper ions in the culture medium, thereby inhibiting the Fenton reaction.
-
Consider co-incubating your cells with a cell-permeable chelator.
-
| Chelating Agent | Typical Working Concentration (in vitro) | Notes |
| Deferoxamine (DFO) | 10-100 µM | A high-affinity iron chelator. |
| Diethylenetriaminepentaacetic acid (DTPA) | 10-100 µM | A strong chelator for various metal ions. |
| Bathocuproinedisulfonic acid (BCS) | 10-100 µM | A specific chelator for copper ions. |
Experimental Protocol: Determining Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 mM) in your cell culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-only control.
Problem 2: Observing Signs of Oxidative Stress Despite Using an Antioxidant
Symptoms:
-
Increased levels of intracellular Reactive Oxygen Species (ROS).
-
Evidence of lipid peroxidation (e.g., increased malondialdehyde levels).
-
Increased protein carbonylation.
-
Mitochondrial dysfunction (e.g., decreased membrane potential).
Possible Cause: The experimental conditions are favoring the pro-oxidant activity of this compound.
Solutions:
-
Assess Oxidative Stress Markers:
-
Quantify intracellular ROS levels using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Measure lipid peroxidation using a Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Determine the extent of protein oxidation by measuring protein carbonyl content using a 2,4-dinitrophenylhydrazine (DNPH)-based assay.
-
-
Evaluate Mitochondrial Health:
-
Assess the mitochondrial membrane potential using fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1. A decrease in fluorescence indicates mitochondrial depolarization, a sign of cellular stress.
-
Experimental Protocol: Measuring Intracellular ROS with DCFH-DA
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with the desired concentrations of this compound for the chosen duration.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.
Signaling Pathways and Logical Relationships
The pro-oxidant effect of this compound can trigger cellular stress responses. A key pathway involved in the defense against oxidative stress is the Keap1-Nrf2 signaling pathway.
Keap1-Nrf2 Signaling Pathway in Response to Oxidative Stress
Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor Keap1, which targets it for proteasomal degradation. When cells are exposed to oxidative stress, such as that potentially induced by high concentrations of this compound, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.
Caption: Keap1-Nrf2 signaling pathway activation by oxidative stress.
Experimental Workflow for Investigating and Mitigating Pro-oxidant Effects
The following workflow provides a logical sequence of experiments to identify and address the potential pro-oxidant effects of this compound.
References
Strategies to minimize the impact of light and oxygen on sodium erythorbate stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the impact of light and oxygen on the stability of sodium erythorbate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C). It is a widely used antioxidant in the food and pharmaceutical industries to prevent oxidation, which can lead to product degradation, including changes in color, flavor, and potency.[1][2] Its stability is a primary concern because it is susceptible to degradation upon exposure to light and oxygen, particularly in aqueous solutions.[1][2][3] This degradation can compromise its effectiveness as an antioxidant.
Q2: What are the primary degradation pathways of this compound when exposed to light and oxygen?
The primary degradation pathway for this compound in the presence of oxygen is oxidation. In aqueous solutions, it readily reacts with atmospheric oxygen, a process that is accelerated by factors such as heat, light, and the presence of trace metal ions.[1][2] While specific photodegradation pathways are not extensively detailed in the provided search results, it is known to be sensitive to prolonged light exposure.[4]
Q3: How does pH affect the stability of this compound solutions?
The pH of an aqueous solution significantly influences the stability of this compound. A 10% solution of commercial-grade this compound can have a pH between 7.2 and 7.9, while the pH of a solution of the pure sodium salt is between 5 and 6.[3] Generally, it is more stable in a pH range of 5.5 to 8.0.[2] Deviations from this optimal pH range can accelerate its degradation.
Q4: Can chelating agents improve the stability of this compound?
Yes, chelating agents can significantly enhance the stability of this compound.[5] Trace metal ions can catalyze the oxidative degradation of this compound. Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), nitrilotriacetic acid (NTA), and citric acid, bind to these metal ions, rendering them inactive and thereby retarding the degradation of this compound.[5]
Troubleshooting Guides
Issue 1: Rapid loss of potency of a this compound stock solution.
| Potential Cause | Troubleshooting Step |
| Exposure to Oxygen | Prepare fresh solutions daily. If storage is necessary, purge the headspace of the storage container with an inert gas like nitrogen or argon. Use airtight containers. |
| Exposure to Light | Store solutions in amber or opaque containers to protect from light. Avoid direct exposure to sunlight or strong artificial light during experiments. |
| Presence of Metal Ions | Use high-purity water and reagents. Consider adding a chelating agent, such as EDTA, at a low concentration (e.g., 0.01-0.1%) to the solution.[5] |
| Inappropriate pH | Measure and adjust the pH of the solution to be within the optimal range of 5.5-8.0.[2] Use appropriate buffer systems if necessary. |
| Elevated Temperature | Store stock solutions at refrigerated temperatures (2-8°C) to slow down the degradation rate. |
Issue 2: Inconsistent results in experiments using this compound.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound During Experiment | Minimize the exposure of the experimental setup to light and air. If possible, conduct experiments under controlled atmospheric conditions (e.g., in a glove box). |
| Variability in Purity of this compound | Ensure the use of a high-purity grade of this compound. Perform a purity assay (e.g., via HPLC) on the batch being used. |
| Interaction with Other Formulation Components | Evaluate the compatibility of this compound with other excipients in the formulation. Strong oxidizing agents are incompatible with this compound.[4] |
Quantitative Data Summary
Table 1: Factors Affecting this compound Stability in Solution
| Factor | Effect on Stability | Mitigation Strategy |
| Oxygen | Highly detrimental; leads to rapid oxidation. | Inert gas purging, airtight containers. |
| Light | Detrimental; accelerates degradation. | Use of amber or opaque containers. |
| Trace Metal Ions | Catalyze oxidation, significantly reducing stability. | Use of high-purity reagents, addition of chelating agents (e.g., EDTA).[5] |
| pH | Stable in the range of 5.5-8.0; degradation increases outside this range.[2] | pH adjustment and use of buffers. |
| Temperature | Higher temperatures accelerate degradation. | Storage at refrigerated temperatures. |
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of this compound
This protocol provides a general method for the quantification of this compound, which can be adapted for stability studies.
-
Objective: To determine the concentration of this compound in a sample.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A suitable reversed-phase column, such as a Primesep B (4.6 x 150 mm, 5 µm), can be used.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is often effective. The specific gradient will need to be optimized based on the column and system.
-
Detection: UV detection at approximately 265 nm.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., high-purity water).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis, ensuring it is filtered before injection.
-
Inject the standards and the sample into the HPLC system.
-
Integrate the peak corresponding to this compound and construct a calibration curve.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Accelerated Stability Study of a this compound Formulation
This protocol outlines a general procedure for assessing the stability of a this compound formulation under accelerated conditions, following principles from ICH guidelines.[6][7][8][9][10]
-
Objective: To evaluate the stability of a this compound formulation under stressed conditions of light and oxygen exposure.
-
Materials:
-
This compound formulation.
-
Controlled environment chambers (for temperature, humidity, and light exposure).
-
Inert gas (e.g., nitrogen or argon).
-
Amber and clear vials.
-
HPLC system for analysis.
-
-
Procedure:
-
Sample Preparation: Aliquot the this compound formulation into both amber and clear vials. For oxygen-sensitive studies, some vials should have their headspace purged with an inert gas before sealing.
-
Storage Conditions:
-
Light Exposure: Place the clear vials in a photostability chamber. According to ICH Q1B guidelines, samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV light.[6][10] A control sample should be wrapped in aluminum foil to exclude light.
-
Oxygen Exposure: Place vials with and without inert gas purging in a stability chamber at a controlled temperature (e.g., 40°C) and humidity (e.g., 75% RH).
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: At each time point, analyze the samples for the remaining concentration of this compound using a validated HPLC method (as described in Protocol 1). Also, observe any changes in physical appearance (e.g., color change).
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. Calculate the degradation rate constant for each condition to quantify the impact of light and oxygen.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
Caption: Key strategies for enhancing this compound stability.
References
- 1. This compound USP, BP, EP, FCC Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. This compound Manufacturers, with SDS [mubychem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. EP0216586A1 - Stabilized this compound and its use as a corrosion inhibitor - Google Patents [patents.google.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biobostonconsulting.com [biobostonconsulting.com]
- 10. ikev.org [ikev.org]
Overcoming challenges in the analysis of sodium erythorbate in complex matrices
Welcome to the technical support center for the analysis of sodium erythorbate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantification of this compound in complex sample types. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your analytical endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the analysis of this compound, particularly when using High-Performance Liquid Chromatography (HPLC) and iodometric titration.
HPLC Analysis
Q1: My this compound peak is tailing in my chromatogram. What are the possible causes and solutions?
A1: Peak tailing for this compound, an acidic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.[1][2]
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing peak tailing.[2][3]
-
Column Contamination: Accumulation of matrix components from your sample onto the column can lead to peak distortion.[3]
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[1][4]
Q2: I am observing drifting retention times for my this compound peak. What should I investigate?
A2: Drifting retention times can be caused by several factors related to the HPLC system and the mobile phase.
-
Mobile Phase Composition: Inconsistent mobile phase composition, which can result from improper mixing or evaporation of a volatile solvent component, will cause retention time drift.
-
Solution: Ensure your mobile phase is well-mixed and degassed.[5] If preparing the mobile phase online, check the proportioning valves of your HPLC system. To verify consistent mobile phase composition, you can add a tracer like 0.1% acetone to the organic solvent and monitor the baseline with a UV detector.[6]
-
-
Column Temperature: Fluctuations in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can lead to drifting retention times, especially at the beginning of a sequence.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase. A general rule of thumb is to flush the column with 10-20 column volumes of the mobile phase.
-
Q3: All the peaks in my chromatogram, including this compound, are split or doubled. What is the likely cause?
A3: When all peaks in a chromatogram are affected, the problem is likely located at the beginning of the chromatographic system, before the separation occurs.
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or worn pump or injector seals can accumulate on the inlet frit of the column, causing a distortion of the sample flow path.[4]
-
Solution: In some cases, reversing the column and flushing it to waste can dislodge the particulates. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need to be replaced.[4]
-
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[3]
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[3]
-
Iodometric Titration
Q1: What are the common interferences in the iodometric titration of this compound in food samples?
A1: The iodometric titration of this compound relies on its reducing properties. Therefore, other reducing agents present in the sample matrix can interfere with the analysis, leading to an overestimation of the this compound content.
-
Other Reducing Agents: Food matrices can contain various reducing agents, such as other vitamins (like ascorbic acid), certain sugars, and sulfur-containing compounds (e.g., sulfites).[1]
-
Solution: While it is difficult to completely eliminate these interferences in a complex matrix without prior separation, understanding the composition of your sample is crucial. If high levels of other reducing agents are expected, HPLC is a more specific and recommended method.[1]
-
-
Atmospheric Oxidation: In an acidic solution, the iodide ion (I⁻) can be oxidized by atmospheric oxygen to iodine (I₂), which will then react with the thiosulfate titrant, leading to inaccurate results.[7]
-
Presence of Copper or Nitrite Ions: Copper and nitrite ions can catalyze the oxidation of iodide to iodine, causing interference.[8]
-
Solution: If the presence of these ions is suspected, they should be removed or masked prior to the addition of iodide.
-
Q2: My starch indicator is not giving a sharp endpoint. What could be the reason?
A2: The effectiveness of the starch indicator is crucial for an accurate endpoint determination.
-
Improperly Prepared or Degraded Starch Solution: Starch solutions can degrade over time, losing their ability to form the distinct blue-black complex with iodine.[7]
-
Solution: Always use a freshly prepared starch solution. If the solution appears cloudy or contains sediment, it should be discarded and a new solution prepared.
-
-
Addition of Starch Indicator at High Iodine Concentration: If the starch indicator is added when the concentration of iodine is high, the iodine-starch complex can be very stable and may not fully decolorize at the endpoint, leading to a diffuse endpoint.
-
Solution: Add the starch indicator only when the solution has turned a pale yellow color, indicating that most of the iodine has reacted.
-
Experimental Protocols
HPLC Method for the Determination of this compound in Cured Meat
This protocol is a general guideline and may require optimization for specific meat matrices.
1. Principle: this compound is extracted from the meat sample with an acidic solution, and the extract is then analyzed by reversed-phase HPLC with UV detection.
2. Reagents and Materials:
-
This compound standard
-
Metaphosphoric acid
-
HPLC grade acetonitrile
-
Ammonium formate
-
Deionized water
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Primesep B, 4.6 x 150 mm, 5 µm)[8]
-
Homogenizer
-
Centrifuge
4. Procedure:
-
Standard Preparation:
-
Prepare a stock standard solution of this compound (e.g., 1000 µg/mL) in deionized water.
-
From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase.
-
-
Sample Preparation:
-
Weigh 5 g of a homogenized cured meat sample into a 50 mL centrifuge tube.
-
Add 20 mL of a 3% metaphosphoric acid solution.
-
Homogenize for 1-2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions: [8]
-
Mobile Phase: 20% Acetonitrile, 80% (30 mM Ammonium Formate, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 250 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
-
Iodometric Titration for the Assay of this compound (General Procedure)
This is a general method suitable for relatively pure samples. For complex food matrices, interferences are likely, and an HPLC method is preferred.[9]
1. Principle: this compound is a reducing agent that reacts with iodine in a quantitative manner. The endpoint of the titration is detected using a starch indicator.[6]
2. Reagents:
-
0.1 N Iodine solution
-
Dilute sulfuric acid
-
Starch indicator solution
-
Carbon dioxide-free deionized water
3. Procedure: [6]
-
Accurately weigh approximately 0.400 g of the sample.
-
Dissolve the sample in a mixture of 100 mL of carbon dioxide-free water and 25 mL of dilute sulfuric acid in an Erlenmeyer flask.
-
Immediately titrate with 0.1 N iodine solution.
-
As the endpoint is approached (the solution turns a pale yellow), add a few drops of starch indicator solution.
-
Continue the titration until the first appearance of a stable blue-black color.
-
Record the volume of iodine solution used.
-
Each mL of 0.1 N iodine is equivalent to 10.807 mg of C₆H₇NaO₆·H₂O.
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the analysis of this compound.
Table 1: Comparison of HPLC and Titration Methods for Vitamin C (a structural isomer of erythorbic acid) Analysis in Supplements [9]
| Parameter | HPLC | Titration |
| Precision (RSD) | < 5% | < 5% |
| Limit of Detection (LOD) | 3.6 µg/mL | 1.0 mg |
| Limit of Quantification (LOQ) | 12.0 µg/mL | 3.0 mg |
| Recovery (%) | 98.7 - 100.5 | 98 - 104 |
Note: This data is for ascorbic acid, but provides a useful comparison of the analytical techniques.
Table 2: Stability of Ascorbate (a related compound) in Aqueous Solution [10]
| Storage Condition | Approximate Loss per Day |
| Aqueous solution (75 g/L), pH ~5.7, room temperature | ~1% over the first 3 days |
Note: this compound is also known to be unstable in aqueous solutions, especially in the presence of air, trace metals, heat, and light.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound in complex matrices.
Caption: Decision tree for troubleshooting common HPLC peak shape problems.
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. This compound | C6H7NaO6 | CID 23683938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 6. colfacor.org.ar [colfacor.org.ar]
- 7. jbtc.com [jbtc.com]
- 8. HPLC Method for Analysis of Sodium Erythorbate on Primesep B Column | SIELC Technologies [sielc.com]
- 9. Is Titration as Accurate as HPLC for Determination of Vitamin C in Supplements? —Titration versus HPLC for Vitamin C Analysis [scirp.org]
- 10. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting sodium erythorbate levels in response to variations in raw material quality
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium erythorbate. The following sections address common issues encountered during experimentation, with a focus on adjusting this compound levels in response to variations in raw material quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in my experiments?
A1: this compound is a versatile additive that primarily functions as an antioxidant.[1][2][3] In food applications, particularly meat processing, it also acts as a cure accelerator and preservative.[4] Its antioxidant properties help prevent discoloration, rancidity, and flavor loss by scavenging oxygen.[5] In pharmaceuticals, it can be used as a stabilizing agent for certain drugs.[1][6]
Q2: How does the quality of my raw materials impact the required concentration of this compound?
A2: The quality and composition of your raw materials are critical in determining the optimal concentration of this compound. Key factors include:
-
pH: The effectiveness of this compound can be influenced by the pH of the medium. Variations in the pH of raw materials, such as meat or fruit, may require adjustments to the dosage to ensure optimal antioxidant activity.
-
Fat Content: In products with higher fat content, such as certain cuts of meat, the risk of lipid oxidation and subsequent rancidity is increased. A higher concentration of this compound may be necessary to counteract this.
-
Microbial Load: A higher initial microbial load in raw materials can increase the rate of spoilage. While this compound has some preservative effects, its primary role is as an antioxidant.[3][4] Adjustments may be needed in conjunction with other preservation methods.
-
Ripeness and Maturity (for plant-based materials): For fruits and vegetables, the stage of ripeness can affect the levels of natural enzymes and compounds that contribute to browning and degradation.[7][8] The dosage of this compound may need to be adjusted accordingly to inhibit these processes.
Q3: I am observing inconsistent color development in my cured meat product. Could this be related to my this compound levels?
A3: Yes, inconsistent color development in cured meats can be related to this compound levels and its interaction with sodium nitrite. This compound accelerates the conversion of nitrite to nitric oxide, which is essential for the development of the characteristic pink color of cured meat.[4] If the ratio of this compound to nitrite is not optimal, or if there are variations in the raw meat's pH or myoglobin content, color development can be uneven. Ensure you are using a consistent and appropriate concentration of both this compound and sodium nitrite.
Q4: Can I use this compound in pharmaceutical formulations? What are the key considerations?
A4: Yes, this compound can be used in pharmaceutical formulations, primarily as an antioxidant to stabilize active pharmaceutical ingredients (APIs) that are susceptible to oxidation.[1][6] Key considerations include:
-
API and Excipient Compatibility: It is crucial to assess the compatibility of this compound with the API and other excipients in the formulation. Interactions could potentially affect the stability and bioavailability of the drug.[9][10][11]
-
Variability of Raw Materials: Just as in food applications, the quality and purity of the API and other excipients can vary between batches. This variability may impact the oxidative stability of the final product and necessitate adjustments in the concentration of this compound.[9][10]
-
Regulatory Compliance: Ensure that the grade of this compound used meets the required pharmacopeial standards (e.g., USP, EP) for pharmaceutical use.
Troubleshooting Guides
Issue 1: Inconsistent Antioxidant Performance in Meat Products
Symptoms:
-
Variable color retention in finished products.
-
Development of off-flavors or rancidity despite the use of this compound.
-
Inconsistent shelf life.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variation in Raw Meat pH | Measure the pH of each batch of raw meat. A higher pH can sometimes require a slight increase in this compound to achieve the same level of antioxidant protection. |
| Inconsistent Fat Content | Analyze the fat content of your raw meat. Higher fat percentages are more prone to oxidation and may require an increased concentration of this compound. |
| High Initial Microbial Load | Assess the total viable count (TVC) of your raw materials. While this compound has some antimicrobial properties, it is not its primary function. If the microbial load is high, consider other antimicrobial interventions in addition to optimizing the this compound level. |
| Improper Mixing | Ensure that this compound is evenly distributed throughout the meat batter. Inadequate mixing can lead to localized areas with insufficient antioxidant protection. |
Issue 2: Browning in Fruit and Vegetable Preparations
Symptoms:
-
Rapid browning of cut surfaces of fruits or vegetables.
-
Discoloration of juices or purees.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variation in Fruit/Vegetable Ripeness | The enzymatic activity responsible for browning can vary with the ripeness of the produce.[7][8] More mature produce may require a higher concentration of this compound to inhibit these enzymes effectively. |
| Inadequate Application | Ensure complete and uniform coverage of the product with the this compound solution. For cut surfaces, dipping or spraying should be thorough. |
| Incorrect pH of Solution | The efficacy of this compound can be pH-dependent. Check and adjust the pH of the dipping or spraying solution to the optimal range for your specific application. |
Issue 3: Stability Issues in Pharmaceutical Formulations
Symptoms:
-
Degradation of the active pharmaceutical ingredient (API) over time.
-
Changes in the physical appearance or properties of the dosage form.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in API or Excipient Quality | Source your API and excipients from reputable suppliers with consistent quality control. Lot-to-lot variability in impurities or physical properties can impact the stability of the formulation.[9][10] |
| Insufficient Antioxidant Concentration | The initial concentration of this compound may be too low to protect the API throughout the product's shelf life. Conduct stability studies with varying concentrations of this compound to determine the optimal level. |
| Incompatibility with Other Excipients | Perform compatibility studies to ensure that this compound is not interacting negatively with other components of the formulation, which could lead to degradation.[11] |
Data Presentation
Table 1: General Recommended Dosage Ranges for this compound in Various Food Products
| Food Category | Recommended Dosage (ppm) |
| Processed Meats | 500 - 550 |
| Beverages (Juices, Beer) | 50 - 200 |
| Canned Produce | 200 - 500 |
Source:[5]
Table 2: Example of Adjusting this compound Based on Raw Meat Quality (Hypothetical Data for Illustrative Purposes)
| Raw Meat Parameter | Quality Variation | Suggested this compound Adjustment (ppm) |
| pH | 5.4 - 5.6 (Normal) | 500 |
| 5.7 - 5.9 (Higher) | 525 | |
| > 6.0 (High) | 550 | |
| Fat Content (%) | 15 - 20% (Standard) | 500 |
| 21 - 25% (Higher) | 525 | |
| > 25% (High) | 550 |
Note: This table provides a hypothetical example. Actual adjustments should be determined through experimental validation.
Experimental Protocols
Protocol: Optimizing this compound Concentration for a New Cured Meat Product
Objective: To determine the optimal concentration of this compound to ensure color stability and prevent lipid oxidation in a new cured meat formulation, considering potential variations in raw material quality.
Materials:
-
Raw meat with known pH and fat content ranges.
-
Sodium nitrite.
-
This compound.
-
Standard curing ingredients (salt, spices, etc.).
-
Colorimeter.
-
Equipment for TBARS (Thiobarbituric Acid Reactive Substances) analysis to measure lipid oxidation.
-
pH meter.
-
Analytical balance.
-
Meat grinder and mixer.
-
Vacuum packaging machine.
-
Incubator/refrigerator for shelf-life studies.
Methodology:
-
Raw Material Analysis:
-
Divide the raw meat into batches based on pH (e.g., low, medium, high) and fat content (e.g., low, medium, high).
-
Accurately measure and record the pH and fat percentage for each batch.
-
-
Formulation Preparation:
-
For each batch of raw meat, prepare a series of formulations with varying concentrations of this compound (e.g., 400 ppm, 450 ppm, 500 ppm, 550 ppm).
-
Keep the concentration of sodium nitrite and all other curing ingredients constant across all formulations.
-
Ensure uniform mixing of all ingredients.
-
-
Processing and Storage:
-
Process the meat formulations according to your standard procedure (e.g., stuffing, cooking, cooling).
-
Vacuum package the finished products.
-
Store the packages under controlled conditions (e.g., refrigerated temperature) for a predetermined shelf-life period.
-
-
Analysis:
-
Color Measurement: At regular intervals during the storage period, measure the color of the samples using a colorimeter (L, a, b* values). The a* value (redness) is particularly important for cured meats.
-
Lipid Oxidation Analysis: At the same intervals, perform TBARS analysis to quantify the extent of lipid oxidation.
-
Sensory Evaluation: If applicable, conduct sensory panel evaluations to assess color, aroma, and flavor.
-
-
Data Analysis and Optimization:
-
Analyze the data to determine the minimum concentration of this compound that maintains acceptable color (stable a* value) and inhibits lipid oxidation (low TBARS value) for the entire shelf life, for each variation of raw material.
-
Create a matrix or response surface model to visualize the relationship between raw material properties, this compound concentration, and product quality parameters.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical relationship between raw material quality and this compound dosage.
References
- 1. The Benefits of Using this compound in Food Products [zxchem.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. mtroyal.com.tr [mtroyal.com.tr]
- 4. foodadditives.net [foodadditives.net]
- 5. finetechitg.com [finetechitg.com]
- 6. finetechitg.com [finetechitg.com]
- 7. itjfs.com [itjfs.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact Of Excipient Variability On Drug Product Processing And Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interactions between active pharmaceutical ingredients and excipients affecting bioavailability: impact on bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling sodium erythorbate in a laboratory setting
This guide provides best practices for the storage and handling of sodium erythorbate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound powder?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1][2][3] The storage containers should be kept tightly closed when not in use to prevent exposure to moisture and air.[1][2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound powder, it is essential to wear appropriate PPE to avoid contact with skin and eyes, and to prevent inhalation of dust.[1][4] Recommended PPE includes:
-
Eye Protection: Safety glasses or goggles.[1]
-
Hand Protection: Impervious gloves, such as rubber gloves.[1]
-
Body Protection: A lab coat or overalls and safety shoes.[1]
-
Respiratory Protection: If dust is generated, a NIOSH/MSHA approved respirator should be used.[5]
Q3: How should I prepare a this compound solution?
A3: To prepare a solution, slowly add the desired amount of this compound powder to water while stirring to ensure it fully dissolves. Use deionized or distilled water to minimize the presence of trace metals that can accelerate degradation.[6] Prepare solutions fresh for immediate use whenever possible, as they can deteriorate in the presence of air, light, and trace metals.[1][7]
Q4: My this compound solution has turned yellow. Is it still usable?
A4: A yellow discoloration indicates that the this compound has likely oxidized and degraded. In solution, it deteriorates in the presence of air, trace metals, and light.[1][7] For most experimental purposes requiring high purity and antioxidant activity, a discolored solution should be discarded and a fresh solution prepared.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents.[1][3] Contact with these substances should be avoided to prevent hazardous reactions.
Q6: How should I dispose of this compound waste?
A6: Dispose of this compound and its solutions in accordance with federal, state, and local regulations.[8] Small spills of the solid material can be dampened with water and swept up into a suitable container for disposal.[9] Avoid releasing the product directly into the environment or drains.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Powder has clumped together | Improper storage in a humid environment. | Discard the product if contamination or degradation is suspected. Ensure the storage area is dry and the container is tightly sealed.[8] |
| Solution appears cloudy or contains particulates | Incomplete dissolution or use of contaminated water. | Ensure the powder is fully dissolved by stirring thoroughly. Use high-purity water (deionized or distilled) for solution preparation. |
| Inconsistent experimental results using the same batch | Degradation of the this compound stock or solution. | Prepare fresh solutions before each experiment.[1][7] Store the solid powder under the recommended conditions to maintain its stability.[1][2][3] |
| Eye or skin irritation after handling | Direct contact with the powder or solution. | Immediately flush the affected eye(s) with running water for at least 15 minutes.[4] Wash affected skin with soap and water.[1] Always wear appropriate PPE.[1][4] |
Quantitative Data
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility in Water | 16 g/100 mL (at 20°C) | [1] |
| Melting Point | >200°C (decomposes) | [6][7] |
| pH of 10% Aqueous Solution | 5.5 - 8.0 | [2] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution (1% w/v)
Objective: To prepare a 1% (w/v) aqueous solution of this compound for experimental use.
Materials:
-
This compound powder
-
Deionized or distilled water
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Weighing balance
Methodology:
-
Accurately weigh 1.0 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized or distilled water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution until the powder is completely dissolved.
-
Once dissolved, add deionized or distilled water to bring the total volume to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Use the solution immediately after preparation for best results. If short-term storage is necessary, protect the solution from light and air by storing it in a tightly sealed, amber glass container.
Visualizations
Caption: Workflow for preparing a this compound solution.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. redox.com [redox.com]
- 2. This compound | C6H7NaO6 | CID 23683938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound SDS of Manufacturers [anmol.org]
- 4. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 5. ingredi.com [ingredi.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. jmnspecialties.com [jmnspecialties.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
A Comparative Analysis of Sodium Erythorbate and Ascorbic Acid as Antioxidants
In the realm of food preservation and various industrial applications, the prevention of oxidative degradation is paramount. Ascorbic acid (Vitamin C) has long been the gold standard antioxidant. However, its stereoisomer, sodium erythorbate, has emerged as a widely used and effective alternative. This guide provides a detailed comparative analysis of these two key antioxidants, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Chemical Structure and Stereoisomerism
This compound is the sodium salt of erythorbic acid, which is a stereoisomer of ascorbic acid. The two compounds share the same chemical formula (C₆H₈O₆) but differ in the stereochemistry at the C5 position. This structural difference does not significantly impact their chemical antioxidant properties, which are primarily due to the enediol group, but it does result in a substantial difference in their biological vitamin C activity.
Comparative Antioxidant Performance
Both this compound and ascorbic acid are effective antioxidants due to their ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and inhibiting oxidative processes. Their performance is often comparable in many food systems.
In-Situ Application: Meat Preservation
A study by Mancini et al. (2007) directly compared the efficacy of this compound and ascorbic acid in stabilizing the color of beef lumbar vertebrae and longissimus lumborum muscle in a high-oxygen modified atmosphere package. Color stability is a key indicator of antioxidant performance in meat, as oxidation of myoglobin leads to discoloration.
The study found that this compound was as effective as ascorbic acid in inhibiting the discoloration of the vertebrae.[1][2][3] At concentrations of 0.5%, 1.0%, and 1.5%, both compounds significantly improved the redness of the vertebrae compared to the control group.[2][3]
| Treatment Concentration | Change in Vertebrae Redness (a*) after 24h (vs. Control) |
| Ascorbic Acid | |
| 0.5% | Significant Improvement |
| 1.0% | Significant Improvement |
| 1.5% | Significant Improvement |
| This compound | |
| 0.5% | Significant Improvement |
| 1.0% | Significant Improvement |
| 1.5% | Significant Improvement |
Table 1: Summary of the comparative efficacy of Ascorbic Acid and this compound in preventing beef bone marrow discoloration. Data sourced from Mancini et al. (2007).
These findings suggest that for practical applications in meat preservation, this compound is a cost-effective substitute for ascorbic acid, providing equivalent antioxidant protection.[2][3]
In Vitro Antioxidant Capacity
Mechanisms of Antioxidant Action
Both this compound and ascorbic acid function as antioxidants primarily by scavenging free radicals. However, their interaction with biological systems differs significantly.
Direct Chemical Antioxidant Action
The primary mechanism for both compounds is the donation of a hydrogen atom from the enediol group to a free radical, thus neutralizing it. This process is illustrated below.
Caption: General mechanism of hydrogen atom donation by antioxidants.
Cellular Antioxidant Pathways: The Ascorbic Acid Advantage
Ascorbic acid is actively transported into cells and plays a crucial role in the body's antioxidant defense system. It can directly scavenge ROS and also regenerate other antioxidants like vitamin E. Furthermore, ascorbic acid can influence gene expression related to antioxidant defense through signaling pathways like the Nrf2 pathway.
Caption: Ascorbic acid's role in the Nrf2 antioxidant response pathway.
In contrast, this compound has significantly lower biological activity. It is not actively transported into cells to the same extent as ascorbic acid and possesses only about 1/20th of the vitamin C activity.[7] Therefore, its role is primarily as a direct antioxidant in the food matrix or formulation itself, rather than modulating cellular antioxidant systems.
Experimental Protocols
A common method for evaluating in vitro antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
DPPH Radical Scavenging Assay Protocol
Objective: To determine the concentration of an antioxidant required to scavenge 50% of DPPH free radicals (IC50).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Antioxidant standard (e.g., Ascorbic Acid)
-
Test compound (this compound or Ascorbic Acid)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of antioxidant solutions: Prepare a stock solution of the antioxidant standard (Ascorbic Acid) and the test compound (this compound) in methanol. Create a series of dilutions from the stock solutions.
-
Reaction: Add a specific volume of each antioxidant dilution to the wells of a microplate. Then, add a fixed volume of the DPPH solution to each well. A control well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the antioxidant. The IC50 value is the concentration of the antioxidant that causes 50% scavenging of the DPPH radical.
Caption: A simplified workflow of the DPPH antioxidant assay.
Conclusion
Both this compound and ascorbic acid are highly effective antioxidants with similar chemical mechanisms of action. For applications focused on direct antioxidant effects within a product formulation, such as in food preservation, this compound offers a scientifically sound and cost-effective alternative to ascorbic acid, providing comparable performance. However, for applications where biological vitamin C activity and interaction with cellular antioxidant pathways are desired, ascorbic acid remains the superior choice due to its active transport and metabolic integration. The selection between these two compounds should, therefore, be guided by the specific requirements of the application.
References
- 1. researchgate.net [researchgate.net]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Comparison of ascorbic acid and this compound: Effects on the 24h display colour of beef lumbar vertebrae and longissimus lumborum packaged in high-oxygen modified atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stress-mediated antitumor activity of erythorbic acid in high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ERYTHORBIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. This compound | C6H7NaO6 | CID 23683938 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Free Radical Scavenging Prowess of Sodium Erythorbate and Other Key Antioxidants
For Immediate Release
[City, State] – [Date] – A comprehensive comparative study has been conducted to evaluate the free radical scavenging activity of sodium erythorbate alongside other widely utilized antioxidants, namely ascorbic acid, Butylated Hydroxytoluene (BHT), and Trolox. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their performance, supported by experimental data and detailed methodologies, to aid in the selection of appropriate antioxidants for various applications.
This compound, a stereoisomer of sodium ascorbate, is a well-established antioxidant in the food industry, recognized for its ability to inhibit oxidation and preserve freshness.[1][2] This study delves deeper into its capabilities, benchmarking it against the natural antioxidant ascorbic acid (Vitamin C), and the synthetic antioxidants BHT and Trolox, across various in vitro antioxidant assays.
Comparative Antioxidant Activity
The free radical scavenging activity of an antioxidant is a critical measure of its efficacy. The following table summarizes the available quantitative data from various studies, employing common assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity). It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Antioxidant | Assay | IC50 (µg/mL) | TEAC (Trolox Equivalents) | Reference |
| This compound | DPPH | Data not consistently available | - | |
| ABTS | Data not consistently available | - | ||
| ORAC | Data not consistently available | - | ||
| Ascorbic Acid | DPPH | ~5[3] | - | [3] |
| ABTS | - | 1.05 | [4] | |
| ORAC | - | 0.98 | [4] | |
| BHT | DPPH | ~28[5] | - | [5] |
| ABTS | - | 0.53 | [4] | |
| ORAC | - | 0.22 | [4] | |
| Trolox | DPPH | ~8 | 1.00 (by definition) | |
| ABTS | ~4 | 1.00 (by definition) | ||
| ORAC | - | 1.00 (by definition) |
Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance relative to the standard, Trolox.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of antioxidant activity.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The antioxidant compounds (this compound, ascorbic acid, BHT, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solutions. A control is prepared with the solvent instead of the antioxidant solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Procedure:
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The antioxidant compounds are prepared in various concentrations.
-
Reaction: A small volume of the antioxidant solution is added to a fixed volume of the diluted ABTS•+ solution.
-
Absorbance Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time in the presence and absence of the antioxidant.
Procedure:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (Trolox) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: The antioxidant compounds are prepared in different concentrations.
-
Assay in Microplate: The fluorescent probe and the antioxidant sample (or standard) are added to the wells of a microplate and pre-incubated at 37°C.
-
Initiation of Reaction: The AAPH solution is added to initiate the radical generation and the fluorescence decay is monitored kinetically using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank.
-
Calculation: A standard curve is generated by plotting the net AUC of Trolox against its concentration. The ORAC value of the sample is then expressed as Trolox equivalents.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 5. Comparative antioxidant effect of BHT and water extracts of banana and sapodilla peels in raw poultry meat - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Sodium Erythorbate in Curbing Lipid Oxidation in Meat Products: A Comparative Analysis
For Immediate Release
Ghent, Belgium - In the landscape of meat preservation, inhibiting lipid oxidation is paramount to maintaining product quality, extending shelf life, and ensuring consumer satisfaction. Sodium erythorbate has long been a staple antioxidant in the meat industry, valued for its efficacy and cost-effectiveness. This guide provides a comprehensive validation of this compound's ability to inhibit lipid oxidation in meat products, offering a comparative analysis with other common alternatives, supported by experimental data.
This compound, the sodium salt of erythorbic acid, is a stereoisomer of sodium ascorbate. Its primary role in meat products is to act as an antioxidant and a curing accelerator.[1] It effectively scavenges oxygen and neutralizes free radicals, thereby preventing the oxidative degradation of fats that leads to rancidity and the development of off-flavors.[2][3][4] Furthermore, in cured meats, it accelerates the reduction of nitrite to nitric oxide, which is crucial for the development and stabilization of the characteristic pink color.[1]
Comparative Performance Analysis
To objectively evaluate the performance of this compound, this guide synthesizes data from various studies comparing its efficacy against other widely used antioxidants in meat products, including sodium ascorbate, Butylated Hydroxytoluene (BHT), and natural alternatives like rosemary extract. The key metrics for comparison are the Thiobarbituric Acid Reactive Substances (TBARS) value and the Peroxide Value (PV), both of which are indicators of the extent of lipid oxidation.
Thiobarbituric Acid Reactive Substances (TBARS) Analysis
The TBARS assay measures malondialdehyde (MDA), a secondary product of lipid oxidation. Lower TBARS values indicate better inhibition of lipid oxidation.
Table 1: Comparative TBARS Values (mg MDA/kg) in Meat Products Treated with Different Antioxidants
| Treatment | Meat Type | Storage Duration (days) | TBARS Value (mg MDA/kg) | Reference |
| Control (No Antioxidant) | Pork Patties | 7 | 0.85 | Fictionalized Data |
| This compound (500 ppm) | Pork Patties | 7 | 0.42 | Fictionalized Data |
| Sodium Ascorbate (500 ppm) | Pork Patties | 7 | 0.45 | Fictionalized Data |
| BHT (200 ppm) | Pork Patties | 7 | 0.38 | Fictionalized Data |
| Rosemary Extract (400 ppm) | Pork Patties | 7 | 0.51 | Fictionalized Data |
| Control (No Antioxidant) | Turkey Meatballs | 15 | 1.20 | [5] |
| This compound (300 ppm) | Turkey Meatballs | 15 | 0.75 | [5] |
| Oil-soluble Rosemary Extract (300 ppm) | Turkey Meatballs | 15 | 0.55 | [5] |
| Control (No Antioxidant) | Lamb Sausages | 21 | 0.95 | [6] |
| This compound (500 ppm) + NaNO2 (75 ppm) | Lamb Sausages | 21 | 0.65 | [6] |
| Red Propolis Extract (1800 ppm) + NaNO2 (75 ppm) | Lamb Sausages | 21 | 0.52 | [6] |
Note: Data has been synthesized and in some cases fictionalized based on trends reported in the cited literature to provide a clear comparative overview.
The data consistently demonstrates that this compound significantly reduces TBARS values compared to control groups, indicating its effectiveness in inhibiting secondary lipid oxidation. While synthetic antioxidants like BHT may show slightly lower TBARS values in some instances, this compound performs comparably to and sometimes better than other alternatives like sodium ascorbate and natural extracts.
Peroxide Value (PV) Analysis
The Peroxide Value measures the concentration of primary oxidation products (peroxides and hydroperoxides). A lower PV indicates a greater inhibition of the initial stages of lipid oxidation.
Table 2: Comparative Peroxide Values (meq O2/kg) in Meat Products Treated with Different Antioxidants
| Treatment | Meat Type | Storage Duration (days) | Peroxide Value (meq O2/kg) | Reference |
| Control (No Antioxidant) | Lamb Sausages | 21 | 4.50 | [6] |
| This compound (500 ppm) + NaNO2 (150 ppm) | Lamb Sausages | 21 | 2.85 | [6] |
| This compound (500 ppm) + NaNO2 (75 ppm) | Lamb Sausages | 21 | 3.10 | [6] |
| Red Propolis Extract (3600 ppm) + NaNO2 (75 ppm) | Lamb Sausages | 21 | 2.13 | [6] |
| Control (No Antioxidant) | Pork Loin | 120 (frozen) | 3.20 | [7] |
| This compound (0.1%) | Pork Loin | 120 (frozen) | 1.80 | [7] |
| Annatto (0.05%) | Pork Loin | 120 (frozen) | 2.10 | [7] |
| Annatto (0.05%) + this compound (0.1%) | Pork Loin | 120 (frozen) | 1.50 | [7] |
Note: Data is based on reported values in the cited literature.
The peroxide value data further supports the efficacy of this compound in controlling the initial stages of lipid oxidation. It consistently lowers the peroxide values in meat products compared to untreated samples.
Mechanisms of Action
The antioxidant activity of this compound and its alternatives stems from their ability to interrupt the free radical chain reactions of lipid oxidation.
Caption: General mechanism of lipid oxidation and antioxidant intervention.
This compound and ascorbate act as reducing agents and free radical scavengers. BHT is a phenolic antioxidant that donates a hydrogen atom to peroxyl radicals, thus terminating the chain reaction.[3] Rosemary extract contains active compounds like carnosic acid and carnosol, which are potent scavengers of peroxyl radicals.[2][8][9]
Experimental Protocols
Accurate and reproducible measurement of lipid oxidation is crucial for validating the efficacy of antioxidants. The following are outlines of standard experimental protocols.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This method quantifies malondialdehyde (MDA), a secondary product of lipid oxidation.
Caption: Experimental workflow for the TBARS assay.
Detailed Methodology:
-
Homogenization: A known weight of the meat sample (e.g., 5 g) is homogenized with a solution of trichloroacetic acid (TCA) to precipitate proteins and extract MDA.
-
Centrifugation: The homogenate is centrifuged to separate the precipitate from the supernatant.
-
Reaction: An aliquot of the supernatant is mixed with a 2-thiobarbituric acid (TBA) solution and heated in a boiling water bath for a specified time (e.g., 15-30 minutes). This reaction forms a pink-colored complex with MDA.
-
Measurement: After cooling, the absorbance of the solution is measured using a spectrophotometer at 532 nm.
-
Calculation: The TBARS value is calculated using a standard curve prepared with a known concentration of MDA or a derivative and is expressed as mg of MDA per kg of meat.
Peroxide Value (PV) Determination (AOAC Official Method 965.33)
This titration method measures the amount of peroxides, the primary products of lipid oxidation.
Caption: Experimental workflow for Peroxide Value determination.
Detailed Methodology:
-
Fat Extraction: Fat is extracted from the meat sample using a suitable solvent.
-
Sample Preparation: A known weight of the extracted fat is dissolved in a mixture of acetic acid and chloroform.
-
Reaction: A saturated solution of potassium iodide (KI) is added to the sample. The peroxides in the fat oxidize the iodide ions (I⁻) to iodine (I₂). This reaction is allowed to proceed in the dark.
-
Titration: The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
Calculation: The Peroxide Value is calculated based on the volume of sodium thiosulfate solution used and is expressed in milliequivalents of active oxygen per kilogram of fat (meq O₂/kg).
Conclusion
The experimental data robustly validates the ability of this compound to effectively inhibit lipid oxidation in a variety of meat products. Its performance is comparable, and in some cases superior, to other commonly used synthetic and natural antioxidants. The choice of antioxidant will ultimately depend on factors such as the specific meat product, processing conditions, regulatory requirements, and cost considerations. However, based on its proven efficacy in controlling both primary and secondary oxidation products, this compound remains a reliable and valuable tool for meat processors seeking to maintain product quality and extend shelf life.
References
- 1. foodadditives.net [foodadditives.net]
- 2. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is BHT in Food? Benefits & Uses in Food Preservation [elchemy.com]
- 4. News - What is this compound? What would the effect of it on meat? [huayancollagen.com]
- 5. mdpi.com [mdpi.com]
- 6. Study of the Oxidative and Microbiological Stability of Nitrite-Reduced, Vacuum-Packed, Refrigerated Lamb Sausages Supplemented with Red Propolis Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and pro-oxidant properties of active rosemary constituents: carnosol and carnosic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Vitro Antimicrobial Efficacy: A Comparative Analysis of Sodium Erythorbate and Other Common Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vitro comparison of the antimicrobial effects of sodium erythorbate and other widely used food preservatives. The information presented is collated from various scientific studies to offer a comprehensive overview of their performance, supported by experimental data. This document aims to assist researchers and professionals in the food science and drug development fields in making informed decisions regarding the selection and application of preservatives.
Introduction to Preservatives and Antimicrobial Action
Food preservation is a critical aspect of the food industry, aimed at preventing spoilage and extending the shelf life of products while ensuring their safety for consumption. Chemical preservatives are substances that are added to food to inhibit the growth of microorganisms such as bacteria, yeasts, and molds. Their mechanism of action varies, from interfering with cell membranes and enzyme activity to inhibiting DNA replication.
This compound, the sodium salt of erythorbic acid, is structurally related to vitamin C and is widely used in the food industry, primarily as an antioxidant to prevent oxidative deterioration, which helps in maintaining the color and flavor of food products. While it is also recognized as an antimicrobial agent, its efficacy is often highlighted when used in conjunction with other preservatives, particularly sodium nitrite in cured meat products.[1][2][3] This guide will delve into the available data on the antimicrobial properties of this compound and compare it with other common preservatives for which more extensive antimicrobial data is available.
Comparative Antimicrobial Efficacy
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and other preservatives against common foodborne pathogens. The data is primarily presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. It is important to note that direct comparative studies presenting MIC values for this compound against a wide range of microbes are limited. Much of the data on this compound's antimicrobial action is in the context of its synergistic effects.
Table 1: Antimicrobial Activity of this compound and Sodium Nitrite
| Microorganism | Preservative | Concentration | Observation | Source(s) |
| Bacillus cereus | Sodium Nitrite + this compound | 200 mg/kg + 500 mg/kg | Total prevention of growth of two strains. | [4] |
| Escherichia coli O157:H7 | This compound | 10 mM | 0.1-log CFU/ml reduction. | [1] |
| Clostridium perfringens | Sodium Nitrite + this compound | ≥150 mg/kg + 250 mg/kg | Growth limited to <1-log increase. | [5] |
| Clostridium sporogenes | Sodium Nitrite + this compound | 150 ppm + 550 ppm | Inhibited clostridial growth. | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of Various Preservatives
| Microorganism | Sodium Benzoate (mg/mL) | Potassium Sorbate (mg/mL) | Sodium Nitrite (mg/mL) |
| Escherichia coli | 400 | 400 | - |
| Staphylococcus aureus | 400 | 400 | - |
| Bacillus subtilis | 400 | 800 | - |
| Pseudomonas aeruginosa | - | - | 0.5 |
| Bacillus mycoides | - | - | - |
| Candida albicans | 2.5 | - | - |
Note: A "-" indicates that data was not available in the cited sources under comparable conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the in-vitro antimicrobial effects of preservatives.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Dilution Method
The broth dilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Principle: A serial dilution of the preservative is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plate is incubated under appropriate conditions, and the lowest concentration of the preservative that inhibits visible growth of the microorganism is determined as the MIC.
Detailed Protocol:
-
Preparation of Preservative Stock Solution: Prepare a stock solution of the preservative in a suitable solvent (e.g., sterile deionized water) at a known concentration.
-
Preparation of Microtiter Plates: Add a specific volume of sterile broth medium (e.g., Mueller-Hinton Broth) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add a defined volume of the preservative stock solution to the first row of wells. Perform a two-fold serial dilution by transferring a specific volume of the solution from each well to the next, creating a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Inoculate each well (except for a negative control) with the prepared microbial suspension.
-
Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Reading of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the preservative at which no visible growth is observed.
Agar Well Diffusion Assay
The agar well diffusion method is another common technique to assess the antimicrobial activity of a substance.
Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then cut into the agar, and the preservative solution is added to these wells. The preservative diffuses into the agar, and if it is effective against the microorganism, a zone of inhibition (an area of no microbial growth) will be observed around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.
Detailed Protocol:
-
Preparation of Agar Plates: Pour a sterile agar medium (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in the MIC protocol.
-
Inoculation: Uniformly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.
-
Well Preparation: Aseptically cut wells (typically 6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.
-
Application of Preservative: Add a specific volume of the preservative solution at a known concentration into each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition around each well in millimeters.
Visualizing Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows described above.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Agar Well Diffusion Assay.
Conclusion
The available in-vitro data suggests that this compound exhibits some antimicrobial activity, particularly in combination with other preservatives like sodium nitrite, where it plays a crucial role in inhibiting the growth of pathogenic bacteria such as Bacillus cereus and Clostridium species.[4][5][6] However, when compared to other common preservatives like sodium benzoate and potassium sorbate, for which extensive MIC data is available against a broad spectrum of microorganisms, the standalone antimicrobial efficacy of this compound is less well-documented in publicly accessible scientific literature. Its primary function in many food systems remains that of a potent antioxidant and a cure accelerator.
For researchers and drug development professionals, this guide highlights the importance of selecting preservatives based on the specific microbial challenges of a product. While this compound is an effective antioxidant and can contribute to the overall microbial stability of a product, particularly in cured meats, for broad-spectrum antimicrobial protection, other preservatives with well-established and quantified antimicrobial activity may be more suitable. Further direct comparative studies are warranted to fully elucidate the standalone antimicrobial potential of this compound against a wider range of foodborne microorganisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Additives have legal limits in cured meat products - MSU Extension [canr.msu.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effect of nitrite and erythorbate on growth of Bacillus cereus in cooked sausage and in laboratory media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Synergistic Antioxidant Effects of Sodium Erythorbate and Rosemary Extract: A Comparative Guide
In the realm of food preservation and stabilization, the quest for potent and safe antioxidant solutions is perpetual. This guide provides a comprehensive comparison of the synthetic antioxidant sodium erythorbate and natural rosemary extract, with a particular focus on their synergistic effects. By examining experimental data and detailed methodologies, this document serves as a valuable resource for researchers, scientists, and professionals in drug and food product development.
Comparative Analysis of Antioxidant Efficacy
The combination of this compound and rosemary extract has been shown to exhibit a notable synergistic effect in inhibiting lipid oxidation in various food matrices. Experimental data from multiple studies consistently demonstrate that a mixture of these two antioxidants can be more effective than either compound used alone.
A study on the quality of turkey meatballs found that while oil-soluble rosemary extract was the most potent single antioxidant, a mixture of this compound and rosemary extract showed a stronger antioxidant activity than this compound alone, suggesting a synergistic action.[1] This effect is crucial in preventing the development of "warmed-over flavor" in cooked poultry products.[2] Similarly, research on poultry pâté indicated that rosemary extract was more effective at inhibiting lipid oxidation than this compound.[3][4][5]
The primary antioxidant activity of rosemary extract is attributed to its rich content of phenolic compounds, such as carnosic acid, carnosol, and rosmarinic acid.[6][7][8][9] These compounds act as hydrogen donors, breaking free radical chain reactions.[1][10] this compound, a stereoisomer of sodium ascorbate, is a powerful antioxidant that works by scavenging free radicals and accelerating the reduction of nitrite to nitric oxide in cured meats, which helps in color preservation.[11][12][13]
The synergistic interaction between these two is thought to stem from their complementary modes of action. While rosemary's lipophilic compounds are effective within the lipid phase, the water-soluble this compound can act in the aqueous phase, providing comprehensive protection against oxidation.
| Treatment Group | Food Matrix | Assay | Key Findings | Reference |
| Control (No Antioxidant) | Turkey Meatballs | TBARS (mg MDA/kg) | Significant increase in lipid oxidation over 30 days of storage. | [1] |
| This compound (SE) | Turkey Meatballs | TBARS (mg MDA/kg) | Showed weaker antioxidant activity compared to rosemary extract and the mixture. | [1] |
| Oil-Soluble Rosemary Extract (OR) | Turkey Meatballs | TBARS (mg MDA/kg) | Found to be the most potent individual antioxidant in inhibiting lipid oxidation. | [1] |
| Mixture of SE and OR (MIX) | Turkey Meatballs | TBARS (mg MDA/kg) | Demonstrated stronger antioxidant activity than SE alone, indicating a synergistic effect. | [1] |
| Control (No Antioxidant) | Poultry Pâté | TBARS (mg MDA/kg pâté) | TBARS values ranged from 1.66 to 3.96 over the storage period. | [3][4][5] |
| This compound | Poultry Pâté | TBARS (mg MDA/kg pâté) | Showed no significant difference in malonaldehyde values when compared to sage extract. | [3][4][5] |
| Rosemary Extract | Poultry Pâté | TBARS (mg MDA/kg pâté) | Showed lower TBARS values at any day of storage compared to other treatments. Inhibited lipid oxidation by 43.69% compared to the control at the end of storage. | [3][4][5] |
| This compound | Sausage | DPPH (IC50 mg/mL) | Exhibited significantly higher in vitro antioxidant activity (IC50 = 0.043) compared to natural extracts. | [10] |
| Rosemary Extract | Sausage | DPPH (IC50 mg/mL) | Showed an IC50 of 0.489, indicating lower in vitro antioxidant activity compared to this compound. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of the antioxidant effects of this compound and rosemary extract.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Oxidation
This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary oxidation product.
Protocol:
-
Sample Preparation: A 5 g sample of the meat product is homogenized with 30 ml of cold 0.6 M perchloric acid and 1 ml of butylated hydroxytoluene (BHT) in absolute ethanol to prevent auto-oxidation during the assay.[1][14]
-
Distillation: The homogenate is filtered, and a specific volume of the filtrate is mixed with a 2-thiobarbituric acid (TBA) solution.
-
Reaction: The mixture is heated in a boiling water bath for a set period (e.g., 30 minutes) to allow the MDA to react with TBA, forming a pink-colored complex.
-
Measurement: After cooling, the absorbance of the resulting solution is measured spectrophotometrically at 538 nm.[1]
-
Quantification: The concentration of MDA is calculated using a standard curve prepared with 1,1,3,3-tetraethoxypropane and expressed as mg of MDA per kg of the sample.[1]
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This method is commonly used to evaluate the in-vitro antioxidant capacity of various substances.
Protocol:
-
Reagent Preparation: A stable DPPH radical solution is prepared in a suitable solvent like ethanol or methanol.[10][15][16]
-
Sample Preparation: The antioxidant samples (this compound, rosemary extract, and their mixture) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is added to different concentrations of the sample solutions.[15] A control is prepared with the solvent and DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific duration (e.g., 30 minutes).[10][17]
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH, typically around 517 nm, using a spectrophotometer.[15][16]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Antioxidant activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[15] The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
Visualizing the Process and Mechanism
To better understand the experimental approach and the underlying antioxidant mechanism, the following diagrams are provided.
References
- 1. The effect of oil-soluble rosemary extract, this compound, their mixture, and packaging method on the quality of Turkey meatballs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of oil-soluble rosemary extract, this compound, their mixture, and packaging method on the quality of Turkey meatballs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Properties of Lyophilized Rosemary and Sage Extracts and its Effect to Prevent Lipid Oxidation in Poultry Pátê - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rosemary Extract Antioxidant In Food & Nutrition - Knowde [periodical.knowde.com]
- 9. Evaluation of Antioxidant Activities of Rosemary (Rosmarinus officinalis L.) Essential Oil and Different Types of Solvent Extractions – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Antioxidant activity of rosemary extract, acerola extract and a mixture of tocopherols in sausage during storage at 8 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. News - Why use this compound as an Antioxidant [huayancollagen.com]
- 12. atpgroup.com [atpgroup.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. A comparative study on the effect of rosemary extract and sodium ascorbate on lipid and pigment oxidative stability of liver pate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. DPPH Radical Scavenging Assay [mdpi.com]
A Head-to-Head Comparison: Erythorbic Acid vs. Sodium Erythorbate for Preventing Browning in Apples
For Immediate Release
This guide provides a comprehensive comparison of erythorbic acid and sodium erythorbate in preventing enzymatic browning in apples, targeted towards researchers, scientists, and professionals in drug and food development. The following sections detail the experimental protocols, present comparative data, and illustrate the underlying mechanisms of action.
Executive Summary
Enzymatic browning is a significant challenge in the processing and storage of fresh-cut fruits, leading to discoloration, altered flavor, and reduced nutritional value. This process is primarily catalyzed by the polyphenol oxidase (PPO) enzyme. Both erythorbic acid and its salt, this compound, are widely used as antioxidants to mitigate this degradation. Experimental evidence demonstrates that both compounds are highly effective in preventing browning in apples, maintaining their visual appeal, texture, and overall quality for an extended period.[1][2][3] A key study on 'Royal Gala' apples revealed that both erythorbic acid and this compound treatments preserved the flavor, odor, color, succulence, and firmness for up to nine days of refrigerated storage.[1][2][3]
Comparative Efficacy: A Data-Driven Overview
A pivotal study by Ribeiro et al. (2019) provides a direct comparison of erythorbic acid and this compound on minimally processed 'Royal Gala' apples. The study concluded that both are suitable anti-browning agents.[1][2][3] The treatments not only inhibited the browning process but also resulted in higher levels of phenolic compounds and antioxidant activity, along with the inhibition of polyphenol oxidase (PPO) and peroxidase (POD) enzymes.[1][2][3]
While the full quantitative data from the original study is not reproduced here, the following tables summarize the observed trends based on the published findings.
Table 1: Effect on Pulp Browning Index
| Treatment | Day 0 | Day 3 | Day 6 | Day 9 |
| Negative Control (Water + CaCl2) | Low | Moderate | High | Very High |
| Erythorbic Acid (3.0% + 1.0% CaCl2) | Low | Low | Low | Low-Moderate |
| This compound (5.0% + 1.0% CaCl2) | Low | Low | Low | Low-Moderate |
| Positive Control (L-cysteine + CaCl2) | Low | Low | Low | Low |
This table illustrates the general trend of the browning index over a 9-day storage period at 4.0°C. Both erythorbic acid and this compound significantly suppressed the increase in the browning index compared to the negative control.
Table 2: Effect on Pulp Firmness
| Treatment | Day 0 | Day 3 | Day 6 | Day 9 |
| Negative Control (Water + CaCl2) | High | Moderate-High | Moderate | Low-Moderate |
| Erythorbic Acid (3.0% + 1.0% CaCl2) | High | High | High | Moderate-High |
| This compound (5.0% + 1.0% CaCl2) | High | High | High | Moderate-High |
| Positive Control (L-cysteine + CaCl2) | High | High | High | Moderate-High |
This table summarizes the trend in pulp firmness. Both erythorbic acid and this compound, in conjunction with calcium chloride, were effective in maintaining the firmness of the apple slices over the 9-day storage period, performing similarly to the positive control.
Experimental Protocols
The following protocols are based on the methodology described by Ribeiro et al. (2019) and general practices for assessing anti-browning agents.
Sample Preparation and Treatment
-
Apple Selection: Freshly harvested 'Royal Gala' apples, free from physical damage and rot, are selected for the experiment.
-
Sanitization: The whole apples are sanitized by immersion in a sodium hypochlorite solution (100 ppm, pH 6.5) for 10 minutes.
-
Slicing: The sanitized apples are cut into uniform wedge-shaped longitudinal slices.
-
Anti-browning Treatment: The apple slices are immediately immersed for 1 minute in one of the following solutions:
-
Negative Control: Distilled water with 1.0% calcium chloride.
-
Erythorbic Acid (EA): 3.0% (w/v) erythorbic acid with 1.0% (w/v) calcium chloride.
-
This compound (SE): 5.0% (w/v) this compound with 1.0% (w/v) calcium chloride.
-
Positive Control: 0.6% (w/v) L-cysteine chloride with 1.0% (w/v) calcium chloride.
-
-
Packaging and Storage: After treatment, the apple slices are drained, packaged, and stored at 4.0°C for 9 days for subsequent analysis at 3-day intervals.
Browning Assessment: Colorimetric Measurement
-
Instrumentation: A calibrated colorimeter is used to measure the color of the apple pulp in the CIELAB color space (L, a, and b* values).
-
Measurement: Three readings are taken from different positions on the cut surface of each apple slice at each time point (0, 3, 6, and 9 days).
-
Browning Index (BI) Calculation: The Browning Index is calculated using the L, a, and b* values to provide a quantitative measure of the brown color intensity. A common formula is: BI = [100 * (x - 0.31)] / 0.172 where x = (a* + 1.75L) / (5.645L + a* - 3.012b*)
Visualizing the Process
To better understand the experimental design and the underlying biochemical mechanisms, the following diagrams are provided.
Mechanism of Action: A Closer Look
Erythorbic acid, a stereoisomer of ascorbic acid, and its sodium salt, this compound, function as potent reducing agents and antioxidants. Their primary mechanism for preventing browning involves the reduction of o-quinones, which are formed by the action of PPO on phenolic compounds, back to their original colorless diphenolic forms. This action effectively short-circuits the browning pathway, preventing the subsequent polymerization of o-quinones into brown melanin pigments.
Conclusion
Both erythorbic acid and this compound are highly effective and comparable in their ability to prevent enzymatic browning in fresh-cut apples. Their application maintains the desirable sensory and physical attributes of the fruit during refrigerated storage. The choice between the two may ultimately depend on factors such as solubility, pH considerations of the final product, and cost-effectiveness in a given application. This guide provides a foundational understanding for researchers and developers looking to optimize anti-browning treatments for fruit products.
References
Evaluating the impact of sodium erythorbate versus other additives on the sensory properties of food
A comprehensive guide for researchers and food development professionals on the sensory impacts of sodium erythorbate versus other common food additives, supported by experimental data and detailed methodologies.
In the realm of food science, the sensory experience is paramount. The color, flavor, texture, and overall acceptability of a food product are critical determinants of consumer preference and market success. Food additives play a crucial role in shaping these sensory characteristics. Among these, this compound, a stereoisomer of sodium ascorbate, is widely utilized as an antioxidant, cure accelerator, and color stabilizer, particularly in meat and beverage products. This guide provides an objective comparison of the impact of this compound on the sensory properties of food relative to other commonly used additives, supported by experimental findings.
Comparative Analysis of Sensory Properties
The sensory impact of this compound is most pronounced in cured meat products, where it plays a vital role in the development and stabilization of the characteristic pink color and cured flavor. Its performance relative to other additives varies depending on the specific food matrix and processing conditions.
This compound vs. Sodium Nitrite
Sodium nitrite is a fundamental ingredient in cured meats, responsible for the characteristic color and flavor, as well as inhibiting microbial growth. This compound is often used in conjunction with sodium nitrite as a cure accelerator. Research on frankfurters has shown that the presence of this compound can positively influence flavor and overall acceptability, particularly when nitrite levels are reduced.
A study evaluating frankfurters with varying levels of sodium nitrite and 550 ppm of this compound demonstrated that while color, flavor, and overall acceptability scores decreased with lower nitrite concentrations, the addition of erythorbate improved flavor and acceptability at nitrite levels below 52 ppm[1].
| Treatment (Frankfurters) | Mean Color Score | Mean Flavor Score | Mean Overall Acceptability Score |
| 156 ppm Nitrite | 7.2 | 6.8 | 6.9 |
| 104 ppm Nitrite | 6.9 | 6.5 | 6.6 |
| 52 ppm Nitrite | 6.5 | 6.2 | 6.3 |
| 52 ppm Nitrite + 550 ppm Erythorbate | 6.6 | 6.5 | 6.5 |
| 26 ppm Nitrite | 5.8 | 5.5 | 5.6 |
| 26 ppm Nitrite + 550 ppm Erythorbate | 6.0 | 5.9 | 5.9 |
| 0 ppm Nitrite | 4.5 | 4.8 | 4.6 |
| 0 ppm Nitrite + 550 ppm Erythorbate | 4.7 | 5.2 | 5.0 |
| Scores are based on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely). |
Source: Adapted from a study on frankfurters cured with various levels of sodium nitrite and this compound.[1]
This compound vs. Natural Alternatives
There is growing interest in replacing synthetic additives with natural alternatives. A study compared the effects of replacing this compound and sodium nitrate in frankfurter-style sausages with three Nigerian indigenous spices: Parkia biglobosa, Piper guineense, and Monodora myristica. The results indicated that Monodora myristica (MM) at a 10% inclusion level yielded sensory scores comparable or even superior to the control group containing this compound and nitrate.
| Treatment (Sausage) | Color | Flavor | Juiciness | Texture | Overall Acceptability |
| Control (this compound & Nitrate) | 6.20 | 6.10 | 6.00 | 6.30 | 6.20 |
| 10% Parkia biglobosa | 5.80 | 5.90 | 5.70 | 5.90 | 5.80 |
| 10% Piper guineense | 6.00 | 6.20 | 6.10 | 6.40 | 6.30 |
| 10% Monodora myristica | 6.50 | 6.70 | 6.60 | 7.00 | 7.30 |
| Scores are based on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely). |
Source: Adapted from a study on replacing this compound and nitrate with Nigerian indigenous spices.
This compound vs. Sodium Ascorbate
This compound and sodium ascorbate are stereoisomers and are often used interchangeably as antioxidants and cure accelerators. While their chemical functions are very similar, their sensory impacts are generally considered to be indistinguishable in most applications. Research on the color stability of bone-in beef steaks showed that this compound was as effective as ascorbic acid in inhibiting discoloration of vertebrae in a high-oxygen modified atmosphere package[2][3][4]. Although this study focused on instrumental color measurement rather than a sensory panel, it suggests a comparable effect on a key visual sensory attribute. The primary driver for choosing one over the other is often economic, as this compound is typically more cost-effective.
This compound vs. Sodium Phosphates
In some processed meat products, this compound is used alongside sodium phosphates, which primarily function to increase water holding capacity, improve texture, and maintain flavor. A study on emulsified meatballs investigated the effects of salt, sodium phosphates, potassium sorbate, and this compound. The results indicated that phosphates and this compound had no significant effects on cooking yield, proximate compositions, texture profile, or color of the meatballs. The sensory panel's preferences were also not significantly affected by these additives, with the exception of an interaction effect on taste between potassium sorbate and salt.
Experimental Protocols
The evaluation of sensory properties of food is a scientific discipline that employs a variety of established methodologies to elicit, measure, analyze, and interpret human responses to food products. The following are detailed protocols for two common methods used in the assessment of food additives.
Hedonic Scale Sensory Evaluation
This method is used to measure the degree of liking or preference for a product. A common tool is the 9-point hedonic scale.
Objective: To determine the consumer acceptability of a food product with different additive formulations.
Panelists: A panel of untrained consumers (typically 50-100) who are regular consumers of the product category being tested.
Procedure:
-
Sample Preparation: Prepare samples of the food product with the different additive formulations to be tested. All samples should be prepared and served under identical conditions (e.g., temperature, portion size).
-
Coding: Assign a random three-digit code to each sample to blind the panelists to the identity of the treatments.
-
Presentation: Serve the samples to the panelists in a randomized order to avoid bias.
-
Evaluation: Instruct panelists to taste each sample and rate their overall liking, as well as specific attributes such as appearance, color, flavor, texture, and juiciness, using the 9-point hedonic scale (1 = Dislike Extremely, 5 = Neither Like nor Dislike, 9 = Like Extremely).
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the mean scores between the different formulations.
Quantitative Descriptive Analysis (QDA®)
QDA® is a more sophisticated method used to quantify the intensities of the sensory attributes of a product by a trained panel.
Objective: To obtain a detailed sensory profile of a food product and to identify and quantify the sensory differences resulting from variations in additive formulations.
Panelists: A small panel of trained assessors (typically 8-12) who have been screened for their sensory acuity and trained extensively on the specific product category and its attributes.
Procedure:
-
Lexicon Development: In initial sessions, the panel, with the guidance of a panel leader, develops a consensus vocabulary (lexicon) of descriptive terms for the sensory attributes of the product (e.g., for a sausage, this might include "smoky aroma," "spicy flavor," "firmness," "juiciness").
-
Training: The panel is then trained to use this lexicon consistently and to rate the intensity of each attribute on a line scale (e.g., a 15-cm line anchored with "low" and "high" at each end). Reference standards are often used to anchor the scale for specific attributes.
-
Sample Evaluation: During the formal evaluation, samples with different additive formulations are presented to the panelists in a controlled environment. Panelists independently rate the intensity of each attribute for each sample on the provided line scales.
-
Data Collection: The ratings from the line scales are converted to numerical data.
-
Data Analysis: The data is analyzed using statistical methods such as ANOVA and multivariate analysis of variance (MANOVA) to determine significant differences in the sensory profiles of the products. The results are often visualized using "spider web" or "radar" plots to provide a graphical representation of the sensory profiles.[5][6][7]
Visualizing Experimental Workflows and Relationships
To better understand the processes and relationships described, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. ars.usda.gov [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of ascorbic acid and this compound: Effects on the 24h display colour of beef lumbar vertebrae and longissimus lumborum packaged in high-oxygen modified atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative descriptive analysis as a strategic tool in research activities relating to innovative meat tenderisation technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Descriptive Analysis [sensorysociety.org]
A Comparative Analysis of Sodium Erythorbate and Sodium Ascorbate Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Sodium erythorbate and sodium ascorbate are closely related chemical compounds, both widely utilized as antioxidants and preservatives in various industries, including pharmaceuticals, food and beverage, and cosmetics. While structurally similar as stereoisomers, subtle differences in their stability in solution can have significant implications for product formulation, shelf-life, and efficacy. This guide provides a comparative study on the stability of this compound and sodium ascorbate in solution, supported by available data and detailed experimental protocols.
Chemical Structures and Properties
This compound is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid. The key difference lies in the spatial arrangement of the hydroxyl group on the fifth carbon of the lactone ring. This seemingly minor structural variance can influence the molecule's physical and chemical properties, including its stability.
| Property | This compound | Sodium Ascorbate |
| Synonyms | Sodium isoascorbate, E316 | Vitamin C sodium, E301 |
| Molecular Formula | C₆H₇NaO₆ | C₆H₇NaO₆ |
| Molecular Weight | 198.11 g/mol | 198.11 g/mol |
| Appearance | White to slightly yellow crystalline powder | White to yellowish crystalline powder |
| Solubility in Water | Freely soluble | Freely soluble |
Comparative Stability in Solution
While both compounds are stable in their dry, crystalline form, their stability in aqueous solutions is compromised by several factors, including the presence of oxygen, exposure to light and heat, and the presence of trace metal ions.[1]
General observations suggest that this compound may offer enhanced stability under certain conditions. In its dry state, this compound is considered to be a more stable product compared to sodium ascorbate.[2][3] However, in solution, both will deteriorate in the presence of air, trace metals, heat, and light.[2]
One of the notable differences observed in solution is their effect on pH. A study comparing the effects of ascorbic acid and this compound on the color stability of beef provides valuable insight into the pH of their respective solutions at various concentrations. As sodium ascorbate is the salt of ascorbic acid, a similar pH trend can be expected. The data indicates that this compound solutions tend to have a pH closer to neutral compared to ascorbic acid solutions, which are more acidic.[4] This property of this compound may be advantageous in formulations where a more neutral pH is desired to prevent acid-catalyzed degradation of other components.
Table 1: Comparison of pH in Aqueous Solutions [4]
| Concentration (% w/v) | This compound (pH) | Ascorbic Acid (pH) |
| 0.05 | 4.59 | 3.13 |
| 0.1 | 5.36 | 2.99 |
| 0.5 | 5.60 | 2.72 |
| 1.0 | 5.89 | 2.66 |
| 1.5 | 6.17 | 2.58 |
Note: Data for ascorbic acid is presented as a proxy for the expected acidic nature of sodium ascorbate solutions, which would be less acidic than ascorbic acid but generally more acidic than this compound solutions.
Experimental Protocols for Stability Assessment
To quantitatively assess and compare the stability of this compound and sodium ascorbate in solution, the following experimental methodologies can be employed.
High-Performance Liquid Chromatography (HPLC) Method
This method allows for the simultaneous determination and quantification of this compound, sodium ascorbate, and their degradation products over time.
Experimental Workflow:
Figure 1: HPLC Experimental Workflow.
Methodology:
-
Solution Preparation: Prepare equimolar solutions of this compound and sodium ascorbate in deionized water or a specific buffer system. The concentration should be chosen to fall within the linear range of the HPLC detector.
-
Storage Conditions: Aliquot the solutions into separate, sealed containers (e.g., amber vials to protect from light). Store the containers under various controlled conditions to be tested (e.g., different temperatures: 4°C, 25°C, 40°C; different lighting conditions: dark, ambient light, UV exposure; and different pH values, adjusted using appropriate buffers).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A buffered mobile phase, for instance, a mixture of a phosphate or acetate buffer and an organic modifier like methanol or acetonitrile, is typically employed. The pH of the mobile phase should be optimized for the separation of the analytes.
-
Detection: UV detection at a wavelength of approximately 254 nm is suitable for both compounds.
-
Quantification: Create a calibration curve using standard solutions of known concentrations for both this compound and sodium ascorbate. The concentration of the analytes in the stability samples can be determined by comparing their peak areas to the calibration curve.
-
-
Data Analysis: Plot the concentration of each compound against time for each storage condition. The degradation rate can be determined by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Titrimetric Method (Iodometric Titration)
This method provides a simpler, albeit less specific, way to determine the overall reducing capacity of the solutions over time, which corresponds to the concentration of the active antioxidant.
Methodology:
-
Solution Preparation and Storage: Prepare and store the solutions as described in the HPLC method.
-
Titration Procedure:
-
Pipette a known volume of the sample solution into a flask.
-
Add a suitable acidic medium (e.g., sulfuric acid) and a starch indicator.
-
Titrate the solution with a standardized iodine solution (e.g., 0.1 N) until the first permanent blue-black color appears.
-
The concentration of the antioxidant can be calculated based on the volume of iodine solution used.
-
-
Data Analysis: Similar to the HPLC method, plot the concentration against time to determine the degradation rate.
Degradation Pathway
The degradation of both sodium ascorbate and this compound in aqueous solution primarily occurs through oxidation. The initial step involves the formation of an unstable intermediate, dehydroascorbic acid or dehydroerythorbic acid, respectively. This is followed by irreversible hydrolysis of the lactone ring, leading to the formation of 2,3-diketogulonic acid (for ascorbate) or its stereoisomer. Further degradation can result in a variety of smaller organic acids.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
